(6Z,9Z)-Octadecadienoyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C39H66N7O17P3S |
|---|---|
Molekulargewicht |
1030.0 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z)-octadeca-6,9-dienethioate |
InChI |
InChI=1S/C39H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h11-12,14-15,26-28,32-34,38,49-50H,4-10,13,16-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b12-11-,15-14-/t28-,32-,33-,34+,38-/m1/s1 |
InChI-Schlüssel |
JCRYGPFEDHBITQ-CJZWLNCGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on (6Z,9Z)-Octadecadienoyl-CoA: Structure, Function, and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
(6Z,9Z)-Octadecadienoyl-CoA is the activated form of (6Z,9Z)-octadecadienoic acid, a positional isomer of the common essential fatty acid, linoleic acid (9Z,12Z-octadecadienoic acid). As a fatty acyl-CoA thioester, it occupies a central position in lipid metabolism, serving as a substrate for enzymatic reactions and potentially acting as a signaling molecule. This technical guide provides a comprehensive overview of the structure, hypothesized function, and analytical methodologies pertaining to this compound, drawing upon data from related fatty acyl-CoAs to build a cohesive understanding in the absence of extensive specific research on this particular isomer.
Structure
This compound is a complex molecule comprising three key components:
-
An 18-carbon acyl chain: Derived from (6Z,9Z)-octadecadienoic acid, this hydrocarbon chain features two cis double bonds at the 6th and 9th carbon atoms (counting from the carboxyl group).
-
A pantothenic acid (Vitamin B5) moiety: This forms the core of the coenzyme A molecule.
-
A 3'-phosphoadenosine diphosphate (B83284) group: This provides the reactive thiol (-SH) group that forms a high-energy thioester bond with the carboxyl group of the fatty acid.
The precise three-dimensional conformation of this compound is critical for its interaction with enzymes and binding proteins.
Function
The specific functions of this compound have not been extensively elucidated in the scientific literature. However, based on the known roles of other long-chain polyunsaturated fatty acyl-CoAs, its functions can be extrapolated to include:
-
Metabolic Intermediate: It is an activated form of its corresponding fatty acid, primed for entry into various metabolic pathways.
-
Potential Signaling Molecule: Long-chain fatty acyl-CoAs are known to act as signaling molecules, modulating the activity of nuclear receptors and other proteins involved in gene transcription and cellular signaling.
Metabolism of this compound
The metabolic fate of this compound is likely to follow a pathway similar to that of other polyunsaturated fatty acyl-CoAs. The initial step is the activation of (6Z,9Z)-octadecadienoic acid to its CoA thioester, a reaction catalyzed by acyl-CoA synthetases (ACS).
Once formed, this compound can undergo several transformations:
-
Elongation and Desaturation: It may serve as a substrate for elongases and desaturases, leading to the synthesis of longer and more unsaturated fatty acids. For instance, the structurally similar gamma-linolenoyl-CoA (6Z,9Z,12Z-octadecatrienoyl-CoA) is elongated to dihomo-gamma-linolenoyl-CoA.
-
Incorporation into Complex Lipids: It can be incorporated into various classes of lipids, such as phospholipids (B1166683), triglycerides, and cholesterol esters, through the action of acyltransferases. Studies on the related 6,9,12-octadecatrienoic acid have shown its concentration-dependent acylation into both phospholipids and triacylglycerol in rat hepatocytes.
-
Beta-Oxidation: It can be transported into the mitochondria for beta-oxidation to generate ATP, although polyunsaturated fatty acids often require auxiliary enzymes for complete degradation.
dot
An In-depth Technical Guide to Linoleoyl-CoA Biosynthesis in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleic acid, an essential omega-6 fatty acid, must be metabolically activated to linoleoyl-CoA before it can be incorporated into complex lipids, elongated and desaturated, or undergo β-oxidation. This critical activation step is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). In mammalian cells, a number of ACSL isoforms, each with distinct substrate specificities, tissue distribution, and subcellular localization, are involved in this process. This guide provides a comprehensive overview of the linoleoyl-CoA biosynthesis pathway, including the enzymes involved, their kinetics, and subcellular localization. Detailed experimental protocols for studying this pathway and an analysis of its regulation by key signaling pathways, such as those mediated by insulin (B600854) and sterol regulatory element-binding protein-1c (SREBP-1c), are also presented.
The Core Pathway: Activation of Linoleic Acid
The biosynthesis of linoleoyl-CoA in mammalian cells is not a de novo synthesis pathway, as mammals lack the necessary desaturases to introduce a double bond at the ω-6 position of oleic acid. Therefore, linoleic acid is an essential fatty acid that must be obtained from the diet[1]. The "biosynthesis" of linoleoyl-CoA refers to the activation of free linoleic acid to its metabolically active form, linoleoyl-coenzyme A (CoA).
This activation is a two-step thioesterification reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs)[2]. The overall reaction is as follows:
Linoleic Acid + ATP + CoA-SH → Linoleoyl-CoA + AMP + PPi
The reaction proceeds through an acyl-adenylate intermediate. This activation step is crucial as it "traps" the fatty acid within the cell and prepares it for subsequent metabolic fates[3].
Key Enzymes: Long-Chain Acyl-CoA Synthetases (ACSLs)
In mammals, the ACSL family consists of five main isoforms (ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6), each with distinct tissue expression patterns and substrate preferences[2][4][5][6][7][8]. While many ACSL isoforms can activate a broad range of long-chain fatty acids, some exhibit preferences for specific types. Notably, ACSL4 shows a high affinity for polyunsaturated fatty acids such as arachidonic acid and is also involved in the activation of linoleic acid[9][10][11][12][13]. ACSL1, ACSL3, and ACSL5 have also been shown to activate linoleic acid[5][7][14][15][16][17].
Subcellular Localization
The activation of linoleic acid occurs primarily on the cytosolic face of the endoplasmic reticulum (ER) and the outer mitochondrial membrane, where ACSL enzymes are localized[4][6][9][18]. This compartmentalization is critical for channeling the newly synthesized linoleoyl-CoA towards specific metabolic pathways. For instance, linoleoyl-CoA synthesized at the ER may be directed towards phospholipid and triglyceride synthesis, while that synthesized on the mitochondrial outer membrane can be transported into the mitochondria for β-oxidation.
Quantitative Data
Enzyme Kinetics
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide insights into the affinity of an enzyme for its substrate and its catalytic efficiency. A comprehensive comparative table for all mammalian ACSL isoforms with linoleic acid is challenging to compile due to variations in experimental conditions across different studies. However, available data for specific isoforms are presented below.
| ACSL Isoform | Substrate | Km (µM) | Vmax (nmol/mg/min) | Source Organism/Cell Type | Reference |
| ACSL6v1 | Linoleic Acid | ~5 | ~100 | Recombinant Human | [19] |
| ACSL6v2 | Linoleic Acid | ~25 | ~150 | Recombinant Human | [19] |
Note: Data for other ACSL isoforms with linoleic acid as a substrate are not consistently reported in the literature with specific Km and Vmax values. Substrate preference studies indicate that ACSL1, ACSL3, ACSL4, and ACSL5 are all capable of activating linoleic acid.
Substrate and Product Concentrations
The intracellular concentrations of free linoleic acid and linoleoyl-CoA can vary significantly depending on cell type, nutritional state, and metabolic conditions.
| Metabolite | Concentration Range | Cell Type/Tissue | Reference |
| Free Linoleic Acid | 5 - 10 µM (cytotoxic at higher concentrations) | Bovine Lens Epithelial Cells | [20] |
| Total Long-Chain Acyl-CoA | Low nanomolar range (free, unbound) | General Mammalian Cells | [21] |
Regulatory Pathways
The biosynthesis of linoleoyl-CoA is tightly regulated to meet the cell's metabolic demands. This regulation occurs primarily at the level of ACSL gene expression, which is controlled by key signaling pathways.
Insulin Signaling Pathway
Insulin, a major regulator of metabolism, influences fatty acid activation. Insulin signaling can lead to the activation of the transcription factor SREBP-1c, which upregulates the expression of lipogenic enzymes, including certain ACSL isoforms[1][13][22][23]. This promotes the conversion of fatty acids into acyl-CoAs for storage as triglycerides.
SREBP-1c Signaling Pathway
Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) is a master transcriptional regulator of lipogenesis. When activated, the N-terminal domain of SREBP-1c translocates to the nucleus and binds to sterol regulatory elements (SREs) in the promoter regions of target genes, including those encoding ACSL enzymes[24][25][26][27]. This leads to increased synthesis of acyl-CoAs, including linoleoyl-CoA, which can then be used for the synthesis of complex lipids.
Experimental Protocols
Subcellular Fractionation for Isolation of ER and Mitochondria
This protocol describes the isolation of endoplasmic reticulum and mitochondrial fractions from cultured mammalian cells for subsequent enzyme activity assays.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Fractionation buffer (e.g., 250 mM sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA) with protease inhibitors
-
Dounce homogenizer with a tight-fitting pestle
-
Microcentrifuge and ultracentrifuge
-
Bradford assay reagents for protein quantification
Procedure:
-
Harvest cultured cells by scraping and wash twice with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold fractionation buffer and incubate on ice for 20 minutes to allow cells to swell.
-
Homogenize the cell suspension using a Dounce homogenizer until approximately 80-90% of cells are lysed (monitor by microscopy).
-
Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.
-
Carefully collect the supernatant and centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the crude mitochondrial fraction.
-
The resulting supernatant is the post-mitochondrial supernatant, which contains the cytosol and microsomes (ER).
-
To isolate the ER fraction, centrifuge the post-mitochondrial supernatant at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal (ER) fraction.
-
Wash the crude mitochondrial pellet from step 5 by resuspending in fractionation buffer and centrifuging again at 10,000 x g for 15 minutes at 4°C.
-
Resuspend both the final mitochondrial and ER pellets in a suitable buffer for enzyme assays.
-
Determine the protein concentration of each fraction using the Bradford assay.
Spectrophotometric Acyl-CoA Synthetase Assay
This is a coupled-enzyme assay that indirectly measures ACSL activity by detecting the production of a colored product.
Materials:
-
Reaction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM DTT)
-
ATP solution (100 mM)
-
CoA-SH solution (10 mM)
-
Linoleic acid substrate solution (e.g., 10 mM in ethanol)
-
Acyl-CoA oxidase
-
Horseradish peroxidase (HRP)
-
A suitable chromogenic HRP substrate (e.g., Amplex Red)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a master mix containing reaction buffer, acyl-CoA oxidase, HRP, and the chromogenic substrate.
-
Add the isolated ER or mitochondrial fraction (containing ACSL) to the wells of a microplate.
-
Add the linoleic acid substrate to the wells.
-
Initiate the reaction by adding a mixture of ATP and CoA-SH.
-
Immediately begin monitoring the increase in absorbance at the appropriate wavelength for the chosen chromogenic substrate in a kinetic mode.
-
The rate of change in absorbance is proportional to the ACSL activity.
-
A standard curve using known concentrations of linoleoyl-CoA can be used to quantify the activity.
Quantification of Linoleoyl-CoA by HPLC-MS/MS
This method provides a highly sensitive and specific quantification of linoleoyl-CoA in cell or tissue extracts.
Materials:
-
Acetonitrile, methanol, and water (LC-MS grade)
-
Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification
-
Internal standard (e.g., ¹³C-labeled linoleoyl-CoA)
-
Solid-phase extraction (SPE) cartridges for sample cleanup
-
HPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Extraction: Homogenize cell or tissue samples in a suitable extraction solvent (e.g., a mixture of isopropanol, water, and acetic acid). Spike the sample with the internal standard.
-
Sample Cleanup: Perform a solid-phase extraction to remove interfering substances.
-
Chromatographic Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A suitable gradient from a low to high percentage of mobile phase B to elute linoleoyl-CoA.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for linoleoyl-CoA and the internal standard.
-
-
Quantification: Generate a standard curve using known concentrations of linoleoyl-CoA and the internal standard to quantify the amount in the samples.
Experimental Workflow
The following diagram illustrates a typical workflow for studying linoleoyl-CoA biosynthesis in mammalian cells.
Conclusion
The biosynthesis of linoleoyl-CoA via the activation of dietary linoleic acid by ACSL enzymes is a fundamental process in mammalian lipid metabolism. The diversity of ACSL isoforms and their specific subcellular localizations allow for precise control over the metabolic fate of this essential fatty acid. Understanding the intricacies of this pathway and its regulation by signaling molecules like insulin and SREBP-1c is crucial for elucidating the mechanisms underlying various metabolic diseases. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate the nuances of linoleoyl-CoA biosynthesis and its role in cellular physiology and pathology. Further research is warranted to fully characterize the kinetic properties of all ACSL isoforms with linoleic acid and to precisely map the subcellular concentrations of linoleoyl-CoA to gain a more complete quantitative understanding of this vital metabolic hub.
References
- 1. Insulin Signaling Regulates Fatty Acid Catabolism at the Level of CoA Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mammalian long-chain acyl-CoA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. abcam.cn [abcam.cn]
- 4. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of ACSL5 in fatty acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of Long Chain Acyl-CoA Synthetase 3 Decreases Hepatic de Novo Fatty Acid Synthesis through Decreased Transcriptional Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hepatic long-chain acyl-CoA synthetase 5 mediates fatty acid channeling between anabolic and catabolic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The endogenous subcellular localisations of the long chain fatty acid-activating enzymes ACSL3 and ACSL4 in sarcoma and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutagenesis of rat acyl-CoA synthetase 4 indicates amino acids that contribute to fatty acid binding - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-chain acyl-CoA synthetase 4 participates in the formation of highly unsaturated fatty acid-containing phospholipids in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Insulin and insulin signaling play a critical role in fat induction of insulin resistance in mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Acyl-CoA synthetase 1 is required for oleate and linoleate mediated inhibition of cholesterol efflux through ATP-binding cassette transporter A1 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The N-terminal region of acyl-CoA synthetase 3 is essential for both the localization on lipid droplets and the function in fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The N-terminal region of acyl-CoA synthetase 3 is essential for both the localization on lipid droplets and the function in fatty acid uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Acsl1 is essential for skin barrier function through the activation of linoleic acid and biosynthesis of ω-O-acylceramide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Lipid - Wikipedia [en.wikipedia.org]
- 19. assaygenie.com [assaygenie.com]
- 20. Low concentrations of cis-linoleic acid induce cell damage in epithelial cells from bovine lenses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. content.abcam.com [content.abcam.com]
- 22. bioassaysys.com [bioassaysys.com]
- 23. researchgate.net [researchgate.net]
- 24. Mitochondrial isolation protocol [protocols.io]
- 25. Myeloid-specific deficiency of long-chain acyl CoA synthetase 4 (Acsl4) reduces inflammation in vitro and in vivo by remodeling phospholipids and reducing production of arachidonic acid-derived proinflammatory lipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Biochemical and physical properties of linoleoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Abstract
Linoleoyl-coenzyme A (linoleoyl-CoA) is a pivotal intermediate in lipid metabolism and cellular signaling. As the activated form of the essential fatty acid linoleic acid, it serves as a substrate for a variety of enzymatic reactions, including desaturation, elongation, and incorporation into complex lipids such as phospholipids (B1166683) and triglycerides.[1] Beyond its metabolic functions, linoleoyl-CoA and other long-chain acyl-CoAs act as signaling molecules, influencing transcription factors like peroxisome proliferator-activated receptors (PPARs) and sterol regulatory element-binding proteins (SREBPs), thereby modulating gene expression related to lipid homeostasis and inflammation.[2][3] This technical guide provides a comprehensive overview of the biochemical and physical properties of linoleoyl-CoA, detailed experimental protocols for its synthesis, purification, and analysis, and a review of its role in key signaling pathways.
Biochemical and Physical Properties
Linoleoyl-CoA is an amphipathic molecule consisting of a hydrophilic coenzyme A moiety attached to a hydrophobic 18-carbon polyunsaturated fatty acyl chain with two cis double bonds at the Δ9 and Δ12 positions.[4][5]
Quantitative Data Summary
| Property | Value | References |
| IUPAC Name | S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (9Z,12Z)-octadeca-9,12-dienethioate | [6] |
| Molecular Formula | C39H66N7O17P3S | [6][7] |
| Molecular Weight | 1029.96 g/mol | [7] |
| CAS Number | 6709-57-5 | [6] |
| Appearance | Solid | [6][7] |
| Melting Point | Not available in the literature. The free fatty acid, linoleic acid, has a melting point of -5 °C. | [8] |
| Solubility | Soluble in organic solvents; limited solubility in water. Aqueous solutions are unstable and should be used fresh. | [4] |
| UV Absorbance λmax | ~260 nm (due to the adenine (B156593) moiety of Coenzyme A) | [9] |
Spectral Properties
-
Mass Spectrometry (MS): The fragmentation of acyl-CoAs in tandem MS is characterized by a neutral loss of the phosphorylated ADP moiety (507.102 m/z). Key fragment ions for linoleoyl-CoA would include the acylium ion and fragments of the coenzyme A molecule. PubChem lists MS/MS data for linoleoyl-CoA, showing characteristic fragments.[6][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H-NMR and 13C-NMR spectra of the linoleoyl moiety would show characteristic signals for the olefinic protons and carbons of the cis-double bonds, as well as the methylene (B1212753) and terminal methyl groups. The coenzyme A portion of the molecule also has a distinct NMR fingerprint.[6][11][12][13][14]
Biochemical Role and Signaling Pathways
Linoleoyl-CoA is a central hub in fatty acid metabolism. It is formed from linoleic acid in an ATP-dependent reaction catalyzed by acyl-CoA synthetases.[15] Once formed, it can enter several metabolic and signaling pathways.
Fatty Acid Metabolism
Linoleoyl-CoA is a substrate for delta-6-desaturase, the rate-limiting enzyme in the biosynthesis of arachidonic acid, a precursor for eicosanoids.[11] It can also be elongated and incorporated into various lipid species, contributing to the composition and fluidity of cellular membranes.[1]
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. aocs.org [aocs.org]
- 3. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. bch.ro [bch.ro]
- 7. researchgate.net [researchgate.net]
- 8. cir-safety.org [cir-safety.org]
- 9. benchchem.com [benchchem.com]
- 10. Linoleoyl-coa | C39H66N7O17P3S | CID 5497112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. aocs.org [aocs.org]
- 12. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. psecommunity.org [psecommunity.org]
- 15. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
The Linoleoyl-CoA Desaturase (FADS2) Enzyme: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linoleoyl-CoA desaturase, officially known as Fatty Acid Desaturase 2 (FADS2) or Delta-6-Desaturase (D6D), is a critical enzyme in human lipid metabolism. As the rate-limiting enzyme in the biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs), FADS2 plays a pivotal role in maintaining cellular health, modulating inflammation, and influencing a range of physiological processes. Dysregulation of FADS2 activity has been implicated in a variety of pathological conditions, including metabolic syndrome, cardiovascular diseases, inflammatory disorders, and certain cancers, making it a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the function, mechanism, and regulation of FADS2, supplemented with quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Core Function and Enzymatic Reaction
FADS2 is an integral membrane protein located in the endoplasmic reticulum.[1] Its primary function is to introduce a cis-double bond at the sixth carbon position from the carboxyl end of specific fatty acyl-CoA substrates. This desaturation reaction is the initial and rate-limiting step in the conversion of essential fatty acids—linoleic acid (LA, an omega-6 fatty acid) and α-linolenic acid (ALA, an omega-3 fatty acid)—into their respective LC-PUFA derivatives.[2][3] Humans cannot synthesize LA and ALA de novo, hence their designation as essential nutrients that must be obtained from the diet.
The principal reactions catalyzed by FADS2 are:[2][3]
-
Omega-6 Pathway: Conversion of linoleoyl-CoA (18:2n-6) to γ-linolenoyl-CoA (18:3n-6).
-
Omega-3 Pathway: Conversion of α-linolenoyl-CoA (18:3n-3) to stearidonoyl-CoA (18:4n-3).
Beyond these canonical reactions, FADS2 also exhibits broader substrate specificity, including the desaturation of palmitoyl-CoA to sapienoyl-CoA, a fatty acid abundant in human sebum.[3][4]
Catalytic Mechanism
The desaturation of fatty acyl-CoAs by FADS2 is an oxidative process that requires molecular oxygen (O₂) and a source of electrons. The reaction mechanism involves a short electron transport chain within the endoplasmic reticulum membrane. Electrons are transferred from NADH or NADPH via cytochrome b5 reductase to the electron acceptor cytochrome b5.[5] Cytochrome b5 then donates electrons to the di-iron center within the active site of FADS2. This enzyme is an iron-containing oxidoreductase.[2] The reaction can be summarized as follows:
(9Z,12Z)-octadecadienoyl-CoA + 2 Fe(II)-[cytochrome b5] + O₂ + 2 H⁺ → (6Z,9Z,12Z)-octadecatrienoyl-CoA + 2 Fe(III)-[cytochrome b5] + 2 H₂O[5]
Figure 1: Electron transport and desaturation reaction catalyzed by FADS2.
Polyunsaturated Fatty Acid (PUFA) Biosynthesis Pathway
FADS2 initiates the biosynthetic cascade that, in conjunction with elongase enzymes and FADS1 (Delta-5-Desaturase), produces crucial LC-PUFAs such as arachidonic acid (AA) from the omega-6 pathway and eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) from the omega-3 pathway.[6] These LC-PUFAs are integral components of cell membranes and precursors to signaling molecules like eicosanoids (prostaglandins, leukotrienes), which are potent mediators of inflammation.
Figure 2: The central role of FADS2 in the biosynthesis of omega-6 and omega-3 LC-PUFAs.
Regulation of FADS2 Expression and Activity
The expression and activity of FADS2 are tightly regulated by a multifactorial system involving dietary lipids, hormones, and transcription factors.
-
Dietary Regulation: High levels of dietary PUFAs, particularly AA, EPA, and DHA, have been shown to down-regulate the expression of the FADS2 gene, representing a negative feedback mechanism.[7]
-
Hormonal Regulation: Insulin (B600854) is a known activator of FADS2 expression, promoting lipogenesis.[8]
-
Transcriptional Regulation: Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) is a key transcription factor that upregulates the expression of genes involved in fatty acid synthesis, including FADS2.[8][9] The activation of SREBP-1c is influenced by insulin signaling pathways. Peroxisome proliferator-activated receptor alpha (PPARα) is also involved in regulating FADS2 expression.[10]
Figure 3: Key regulatory pathways influencing FADS2 gene expression.
Quantitative Data
Kinetic Parameters
The kinetic parameters of FADS2 can vary depending on the experimental system and conditions. The following table summarizes reported values for the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
| Substrate | System | Km (µM) | Vmax (nmol/min/mg protein) | Reference |
| Linoleic Acid | Rat Liver Microsomes | 1.5 | 0.63 | [11] |
| Linoleic Acid | Rat Liver Microsomes | ~10.7 (uncorrected) | ~0.08 (uncorrected) | [11] |
| Linoleic Acid | Aged Rat Liver Microsomes | Increased with age | No significant change | [12] |
| α-Linolenic Acid | Aged Rat Liver Microsomes | Similar in young and old | Decreased with age | [12] |
Note: Kinetic values can be significantly affected by factors such as endogenous substrate concentrations and competing enzymatic reactions within microsomal preparations.[11]
Tissue Expression
FADS2 mRNA is widely expressed across human tissues, with the highest levels typically observed in the adrenal gland and brain.[13]
| Tissue | Median FADS2 mRNA Expression (RPKM) |
| Adrenal Gland | 112.7 |
| Brain Tissues | High |
| Artery | Moderate |
| Breast | Moderate |
| Colon | Moderate |
| Esophagus | Moderate |
| Heart | Moderate |
| Lung | Moderate |
| Nerve | Moderate |
| Ovary | Moderate |
| Skin (Sun Exposed) | Moderate |
| Stomach | Moderate |
| Testis | Moderate |
| Thyroid | Moderate |
| Adipose (Subcutaneous) | Lower |
| Liver | Lower |
| Skeletal Muscle | 0.89 |
| Whole Blood | 0.89 |
Data adapted from the Genotype-Tissue Expression (GTEx) Project.[13]
Experimental Protocols
FADS2 (Delta-6-Desaturase) Enzyme Activity Assay
This protocol outlines a method for determining FADS2 activity in microsomal preparations using a radiolabeled substrate.
Objective: To quantify the conversion of a radiolabeled substrate (e.g., [¹⁴C]-linoleic acid) to its desaturated product.
Materials:
-
Microsomal protein fraction isolated from tissues or cultured cells
-
[¹⁴C]-Linoleic acid (or other suitable radiolabeled substrate)
-
Coenzyme A (CoA)
-
ATP
-
NADH or NADPH
-
Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Solvents for lipid extraction (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates or High-Performance Liquid Chromatography (HPLC) system
-
Scintillation counter and scintillation fluid
Workflow:
Figure 4: Workflow for a FADS2 enzyme activity assay.
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal protein (typically 50-200 µg), reaction buffer, cofactors (CoA, ATP, NADH/NADPH), and the radiolabeled substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as a strong acid or base.
-
Lipid Extraction: Perform a lipid extraction using a suitable solvent system like chloroform:methanol.
-
Separation: Separate the fatty acid substrate and its desaturated product using either TLC or HPLC.[11]
-
Quantification: Scrape the corresponding spots from the TLC plate or collect the fractions from the HPLC and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the specific activity of the enzyme based on the amount of product formed per unit time per amount of protein.
Purification of Recombinant FADS2
This protocol describes a general approach for the expression and purification of His-tagged recombinant FADS2.
Objective: To obtain purified FADS2 protein for structural and functional studies.
Materials:
-
Expression vector containing the FADS2 cDNA with a His-tag
-
E. coli or other suitable expression host
-
Culture media and inducing agent (e.g., IPTG)
-
Lysis buffer
-
Ni-NTA (Nickel-Nitriloacetic Acid) affinity chromatography column
-
Wash buffer (containing a low concentration of imidazole)
-
Elution buffer (containing a high concentration of imidazole)
-
SDS-PAGE and Western blotting reagents
Workflow:
Figure 5: General workflow for the purification of recombinant His-tagged FADS2.
Detailed Methodology:
-
Expression: Transform a suitable host (e.g., E. coli) with the FADS2 expression vector. Grow the cells and induce protein expression.
-
Lysis: Harvest the cells and resuspend them in lysis buffer. Lyse the cells using sonication or other appropriate methods.
-
Clarification: Centrifuge the lysate to pellet cell debris and insoluble proteins.
-
Binding: Apply the clarified supernatant to a pre-equilibrated Ni-NTA column. The His-tagged FADS2 will bind to the resin.
-
Washing: Wash the column with wash buffer to remove unbound and non-specifically bound proteins.
-
Elution: Elute the purified FADS2 from the column using an elution buffer containing a high concentration of imidazole.
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity and by Western blotting with an anti-His antibody to confirm the identity of the protein.
FADS2 Gene Expression Analysis by qPCR
This protocol provides a method for quantifying FADS2 mRNA levels in biological samples.
Objective: To measure the relative or absolute abundance of FADS2 transcripts.
Materials:
-
Biological sample (tissue or cells)
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument
-
qPCR master mix (containing SYBR Green or a probe-based system)
-
Primers specific for the FADS2 gene and a reference gene (e.g., GAPDH, β-actin)
Workflow:
Figure 6: Workflow for FADS2 gene expression analysis by qPCR.
Detailed Methodology:
-
RNA Extraction: Isolate total RNA from the biological sample using a commercial kit or a standard protocol like Trizol extraction.
-
cDNA Synthesis: Convert the extracted RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform the quantitative polymerase chain reaction using the synthesized cDNA, a qPCR master mix, and primers specific for FADS2 and a stable reference gene.
-
Data Analysis: Determine the cycle threshold (Ct) values for both the FADS2 and the reference gene. Calculate the relative expression of FADS2 using a method such as the ΔΔCt method, normalizing to the reference gene.
Conclusion and Future Directions
Linoleoyl-CoA desaturase (FADS2) is a central enzyme in lipid metabolism with far-reaching implications for human health and disease. Its role as the gatekeeper for the synthesis of bioactive long-chain polyunsaturated fatty acids positions it as a key regulator of cellular function and signaling. The intricate mechanisms governing its activity and expression are subjects of ongoing research, with significant potential for the development of novel therapeutic strategies. For professionals in drug development, targeting FADS2 offers a promising avenue for modulating inflammatory pathways and correcting metabolic imbalances. Future research should focus on elucidating the precise structural details of the enzyme to facilitate structure-based drug design, further delineating the complex regulatory networks that control its expression in different tissues and disease states, and exploring the therapeutic potential of FADS2 inhibitors and modulators in preclinical and clinical settings. A deeper understanding of this pivotal enzyme will undoubtedly pave the way for innovative treatments for a host of metabolic and inflammatory diseases.
References
- 1. FADS2 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 2. Linoleoyl-CoA desaturase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. Identification of the delta-6 desaturase of human sebaceous glands: expression and enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EC 1.14.19.3 - acyl-CoA 6-desaturase. [ebi.ac.uk]
- 6. Fatty acid desaturase - Wikipedia [en.wikipedia.org]
- 7. Polyunsaturated Fatty Acid Regulation of Adipocyte FADS1 and FADS2 Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mTOR Signaling and SREBP Activity Increase FADS2 Expression and Can Activate Sapienate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Delta 6-desaturase: improved methodology and analysis of the kinetics in a multi-enzyme system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Delta-6-desaturation of linoleic and alpha-linolenic acids in aged rats: a kinetic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tissue-specific impact of FADS cluster variants on FADS1 and FADS2 gene expression - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Acyl-CoA Profiling in Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the regulation of various signaling pathways.[1][2][3] The accurate profiling of the acyl-CoA pool is therefore essential for understanding metabolic regulation in both healthy and diseased states, including metabolic disorders, cancer, and neurodegenerative diseases.[3][4][5] However, the quantitative analysis of acyl-CoAs presents significant analytical challenges due to their low abundance, inherent instability, and the complexity of biological matrices.[1][6][7]
These application notes provide detailed protocols for the sample preparation of acyl-CoAs from biological matrices for subsequent analysis, primarily by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][8] Two common and effective extraction methodologies are presented: a straightforward solvent precipitation method and a more rigorous solid-phase extraction (SPE) protocol for enhanced sample cleanup.[2]
Comparative Analysis of Sample Preparation Methods
The choice of sample preparation method can significantly impact the recovery, purity, and stability of acyl-CoAs, thereby influencing the accuracy and sensitivity of their quantification. Below is a summary of key performance metrics for different approaches.
| Methodological Approach | Key Strengths | Key Limitations | Typical Recovery | Limit of Detection (LOD) | Applicable Acyl-CoA Chain Lengths | Reference |
| Solvent Precipitation | Simple, fast, and effective for a broad range of acyl-CoAs.[2] | Potential for ion suppression due to co-extracted matrix components. May have lower recovery for very long-chain species.[2] | 70-80% (tissue)[9] | 1-5 fmol[10] | Short, Medium, and Long-Chain | [2][9][10] |
| Solid-Phase Extraction (SPE) | Excellent for sample clean-up, reducing matrix effects and improving sensitivity.[2] High recovery for a wide range of acyl-CoAs.[9] | More time-consuming and requires method development for optimal performance. | 83-90% (for SPE step)[11] | 4.2 nM (very-long-chain) to 16.9 nM (short-chain) | Short, Medium, and Long-Chain | [11][12] |
| Phosphate Methylation Derivatization | Improves chromatographic peak shape and covers a full range of acyl-CoAs (free CoA to C25:0-CoA). Resolves analyte loss due to surface adhesion.[12] | Adds an extra step to the workflow; requires careful optimization of the derivatization reaction. | Not explicitly stated, but optimized for extraction recovery. | 4.2 nM (VLC) to 16.9 nM (SC)[12] | Full range (Free CoA to C25:0) | [12] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental for reproducible research. The following sections provide step-by-step methodologies for the extraction and analysis of fatty acyl-CoAs.
Protocol 1: Solvent Precipitation for Acyl-CoA Extraction
This method is rapid and suitable for a broad range of acyl-CoAs from cultured cells or tissues.[2]
Materials:
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Ice-cold 80% methanol (B129727) in water (or other solvent systems like acetonitrile (B52724)/isopropanol)[2][11]
-
Internal standards (e.g., stable isotope-labeled acyl-CoAs)[13]
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Cell scraper (for adherent cells)
-
Centrifuge capable of >14,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Sample Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. Add ice-cold 80% methanol (containing internal standards) and scrape the cells.[7]
-
Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet twice with ice-cold PBS. Resuspend the pellet in ice-cold 80% methanol with internal standards.[7]
-
Tissue: Homogenize frozen tissue powder in an ice-cold extraction solvent.[2]
-
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.[2]
-
Supernatant Collection: Carefully transfer the supernatant containing the extracted acyl-CoAs to a new pre-chilled tube.[2][7]
-
Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.[2]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium (B1175870) acetate.[2] The use of glass vials is recommended to decrease signal loss and improve sample stability.[6][14]
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol provides a cleaner extract, which is beneficial for reducing matrix effects in the LC-MS/MS analysis.[2]
Materials:
-
Homogenization buffer (e.g., 100 mM KH2PO4, pH 4.9)[9]
-
Organic solvents (e.g., 2-propanol, acetonitrile)[9]
-
SPE cartridges (e.g., C18 or polymeric weak anion exchange)[2][13]
-
SPE manifold
-
Internal standards
-
Centrifuge
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Sample Homogenization: Homogenize the tissue or cell sample in an appropriate buffer mixed with an organic solvent.[2][9] For tissues, homogenization in a glass homogenizer with KH2PO4 buffer followed by the addition of 2-propanol and acetonitrile is effective.[9]
-
SPE Column Conditioning: Condition the SPE cartridge by washing with methanol, followed by equilibration with water or an aqueous buffer.[2][13]
-
Sample Loading: Load the sample homogenate onto the conditioned SPE cartridge.[2]
-
Washing: Wash the cartridge with a series of solvents to remove interfering substances. A common approach is to use a high-aqueous buffer followed by a low percentage of organic solvent.[2][13]
-
Elution: Elute the acyl-CoAs from the cartridge using a high percentage of an organic solvent, such as methanol or acetonitrile, often with an additive like ammonium hydroxide (B78521) to facilitate elution from anion exchange columns.[2][13]
-
Solvent Evaporation and Reconstitution: Dry the eluate and reconstitute the sample as described in Protocol 1.[2]
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This section provides a general workflow for the analysis of acyl-CoA extracts.
Chromatographic Separation:
-
Column: A C18 reversed-phase column is commonly used for separation.[2]
-
Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate) and a small amount of acid (e.g., 0.1% formic acid).[2]
-
Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[2]
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[2]
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of specific acyl-CoA species.[5][15] A neutral loss scan of 506.9 can be used for the identification of all acyl-CoA species.[5][13]
Visual Workflows
Caption: Workflow for Acyl-CoA extraction using solvent precipitation.
Caption: Workflow for Acyl-CoA purification using Solid-Phase Extraction.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the sample preparation and analysis of acyl-CoAs in lipidomics research. The choice between a rapid solvent precipitation and a more thorough SPE cleanup will depend on the specific research question, sample matrix, and the required level of sensitivity and accuracy. Careful consideration of sample handling, including maintaining cold conditions and using appropriate solvents and vials, is critical for obtaining high-quality, reproducible data in acyl-CoA profiling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. Acyl-CoA: What is and Analytical Methods - MetwareBio [metwarebio.com]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. benchchem.com [benchchem.com]
- 8. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Indirect Analysis of Acyl-CoAs by Gas Chromatography through Derivatization of Cleaved Fatty Acids
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid synthesis and degradation, energy production, and the biosynthesis of complex lipids. The analysis and quantification of the acyl portion of these molecules are crucial for understanding various physiological and pathological states. While liquid chromatography-mass spectrometry (LC-MS) is a common method for the analysis of intact acyl-CoAs, gas chromatography (GC) offers a high-resolution alternative for profiling the acyl chains.
Due to the low volatility of the large Coenzyme A moiety, direct analysis of intact acyl-CoAs by GC is not feasible. Therefore, an indirect approach is employed, which involves two key steps:
-
Cleavage of the Acyl Chain: The thioester bond linking the fatty acid to the Coenzyme A molecule is cleaved through hydrolysis or transesterification, releasing the fatty acid.
-
Derivatization: The released fatty acid is then chemically modified to a more volatile and thermally stable derivative, typically a fatty acid methyl ester (FAME), which is amenable to GC analysis.
This application note provides detailed protocols for the derivatization of acyl-CoAs for GC analysis via this indirect method, summarizes various derivatization techniques, and presents quantitative data where available.
Experimental Workflow
The overall experimental workflow for the analysis of the acyl component of acyl-CoAs by GC is depicted below. This process begins with the sample containing acyl-CoAs and concludes with the detection and quantification of the derivatized fatty acid chains.
Caption: General workflow for the indirect analysis of acyl-CoAs by GC.
Protocols
Protocol 1: One-Step Acid-Catalyzed Transesterification of Acyl-CoAs to FAMEs
This protocol combines the cleavage and derivatization steps into a single, efficient procedure. It is adapted from methods used for the analysis of fatty acids in various biological matrices.[1][2][3]
Materials:
-
Sample containing acyl-CoAs
-
Methanolic HCl (3N) or Boron trifluoride-methanol solution (14% w/v)
-
Saturated NaCl solution
-
Anhydrous sodium sulfate (B86663)
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass reaction vial, add the acyl-CoA sample and a known amount of internal standard.
-
Add 2 mL of methanolic HCl or BF3-methanol reagent.
-
Cap the vial tightly and vortex briefly to mix.
-
Heat the mixture at 60-100°C for 15-60 minutes. The optimal time and temperature should be determined empirically for the specific acyl-CoA species of interest.
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The sample is now ready for injection into the GC-MS.
Protocol 2: Two-Step Alkaline Hydrolysis and Silylation
This method first cleaves the fatty acid from the CoA moiety using alkaline hydrolysis, followed by derivatization of the resulting free fatty acid using a silylating agent.
Materials:
-
Sample containing acyl-CoAs
-
0.5 M NaOH in methanol
-
Internal standard (e.g., heptadecanoic acid, C17:0)
-
1 M HCl for neutralization
-
Hexane
-
Silylating reagent (e.g., BSTFA with 1% TMCS)
-
Anhydrous sodium sulfate
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
Procedure:
Step A: Alkaline Hydrolysis
-
Add the acyl-CoA sample and a known amount of internal standard to a reaction vial.
-
Add 1 mL of 0.5 M NaOH in methanol.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial and neutralize the solution by adding 1 M HCl dropwise until a neutral pH is reached.
-
Add 2 mL of hexane and vortex to extract the free fatty acids.
-
Centrifuge to separate the phases and transfer the upper hexane layer to a new vial.
-
Evaporate the hexane under a gentle stream of nitrogen.
Step B: Silylation
-
To the dried free fatty acids, add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile) and 50 µL of BSTFA with 1% TMCS.
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Derivatization Methods for Fatty Acid Analysis
Several derivatization methods can be employed for the analysis of free fatty acids by GC. The choice of method depends on the specific fatty acids of interest, the sample matrix, and the available instrumentation. The most common methods are summarized in the table below.
| Derivatization Method | Reagent(s) | Derivative | Advantages | Disadvantages |
| Acid-Catalyzed Esterification | BF3-Methanol, HCl-Methanol | Fatty Acid Methyl Esters (FAMEs) | Quantitative, widely used, stable derivatives.[4][5][6] | Harsher conditions may degrade some polyunsaturated fatty acids. |
| Base-Catalyzed Transesterification | Sodium methoxide, Potassium hydroxide (B78521) | Fatty Acid Methyl Esters (FAMEs) | Rapid and occurs under mild conditions. | Not suitable for free fatty acids, only for transesterification.[4] |
| Silylation | BSTFA, MSTFA, TMCS | Trimethylsilyl (TMS) esters | Derivatizes other functional groups (e.g., hydroxyls), versatile.[7][8] | Derivatives can be sensitive to moisture.[8] |
| Alkylation (non-esterification) | Trimethylsulfonium hydroxide (TMSH) | Fatty Acid Methyl Esters (FAMEs) | Can be performed directly in the GC injector.[9] | May not be suitable for all sample types. |
Signaling Pathway and Logical Relationship Diagram
The derivatization process is a chemical transformation that enhances the suitability of the analyte for GC analysis. The following diagram illustrates the chemical logic of converting a non-volatile acyl-CoA into a volatile derivative for GC-MS analysis.
Caption: Chemical logic of acyl-CoA derivatization for GC analysis.
Conclusion
The indirect analysis of acyl-CoAs by gas chromatography is a robust and reliable method for profiling the fatty acid composition of these important metabolites. The key to this approach is the efficient cleavage of the acyl chain from the CoA moiety, followed by quantitative derivatization to a volatile species, most commonly a fatty acid methyl ester. The protocols and methods described in this application note provide a comprehensive guide for researchers to successfully implement this analytical strategy in their laboratories. Careful optimization of the cleavage and derivatization steps is recommended to ensure accurate and reproducible quantification of the acyl-CoA pool.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Quantitative release of fatty acids from lipids by a simple hydrolysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aocs.org [aocs.org]
- 5. docs.nrel.gov [docs.nrel.gov]
- 6. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 7. Fatty Acids -- Four enzymes and reactions: Thiolytic cleavage [library.med.utah.edu]
- 8. Selection of direct transesterification as the preferred method for assay of fatty acid content of microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application of Linoleoyl-CoA in Studying Fatty Acid Uptake and Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, is a critical intermediate in lipid metabolism. Its formation is the first committed step for the cellular utilization of linoleic acid, channeling it towards various metabolic fates, including energy production through β-oxidation, incorporation into complex lipids like phospholipids (B1166683) and triglycerides, and the synthesis of signaling molecules.[1] The study of linoleoyl-CoA is paramount for understanding the mechanisms of fatty acid uptake, activation, and intracellular trafficking. Dysregulation of these processes is implicated in numerous metabolic diseases, including obesity, type 2 diabetes, and non-alcoholic fatty liver disease. These application notes provide detailed protocols and data for utilizing linoleoyl-CoA and its precursor, linoleic acid, to investigate these fundamental cellular processes.
Data Presentation
Table 1: Kinetic Parameters of Long-Chain Acyl-CoA Synthetase (ACSL) Isoforms
The activation of linoleic acid to linoleoyl-CoA is catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). Different ACSL isoforms exhibit distinct substrate specificities and tissue distribution, which contributes to the channeling of fatty acids into specific metabolic pathways.[2][3] While comprehensive kinetic data for all mammalian ACSL isoforms with linoleic acid are not exhaustively compiled in a single source, the following table summarizes available data and substrate preferences to guide researchers in selecting appropriate experimental systems.
| ACSL Isoform | Substrate Preference | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Cell/Tissue Context | Reference |
| ACSL1 | Prefers saturated and monounsaturated C16-C18 fatty acids | ~71.1 (for Oleate) | ~158.2 (for Oleate) | Yeast (Faa1p) | [4] |
| Linoleic acid is a known substrate | N/A | N/A | Mammalian tissues | [5] | |
| ACSL3 | Broad specificity for C12-C20 fatty acids | N/A | N/A | COS7 cells | [5] |
| ACSL4 | Strong preference for arachidonic acid (C20:4) | ~11.4 (for Arachidonate) | ~7180 (for Arachidonate) | Recombinant protein | [5] |
| Also activates other polyunsaturated fatty acids | N/A | N/A | Human variants | [1] | |
| ACSL5 | Prefers C16-C18 fatty acids | N/A | N/A | Recombinant protein | [5] |
| ACSL6 | Prefers C18-C20 fatty acids | N/A | N/A | Recombinant protein | [5] |
Table 2: Intracellular Concentrations of Long-Chain Acyl-CoAs
The intracellular concentration of linoleoyl-CoA and other long-chain acyl-CoAs is tightly regulated and reflects the balance between fatty acid uptake, activation, and utilization. These concentrations can be measured by techniques such as ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).
| Acyl-CoA Species | Concentration Range (pmol/mg protein) | Cell/Tissue Type | Reference |
| Linoleoyl-CoA | 0.5 - 5 | Mouse Liver | [6] |
| Oleoyl-CoA | 1 - 10 | Mouse Liver | [6] |
| Palmitoyl-CoA | 2 - 20 | Mouse Liver | [6] |
| Stearoyl-CoA | 1 - 8 | Mouse Liver | [6] |
| Arachidonoyl-CoA | 0.2 - 2 | Mouse Liver | [6] |
Note: Concentrations can vary significantly based on cell type, metabolic state (e.g., fed vs. fasted), and experimental conditions.
Signaling Pathways and Experimental Workflows
Fatty Acid Uptake and Activation Workflow
The initial steps in cellular fatty acid utilization involve transport across the plasma membrane and subsequent activation to its CoA derivative. This workflow can be investigated using radiolabeled or fluorescently tagged fatty acids.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. The acyl-CoA thioesterase I is regulated by PPARalpha and HNF4alpha via a distal response element in the promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-chain acyl-CoA synthetases and fatty acid channeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Long-chain acyl-CoA synthetase isoforms differ in preferences for eicosanoid species and long-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARα/HNF4α interplay on diversified responsive elements. Relevance in the regulation of liver peroxisomal fatty acid catabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A System for In Vivo Imaging of Hepatic Free Fatty Acid Uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low recovery of linoleoyl-CoA during tissue extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of linoleoyl-CoA from tissue samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low recovery of linoleoyl-CoA during tissue extraction?
A1: Low recovery is typically due to the inherent instability of the thioester bond in the linoleoyl-CoA molecule and its susceptibility to degradation. The main contributing factors are:
-
Enzymatic Degradation: Upon tissue homogenization, cellular enzymes, particularly acyl-CoA thioesterases (ACOTs), are released and can rapidly hydrolyze the thioester bond.[1]
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under neutral or alkaline conditions.[1]
-
Thermal Decomposition: Elevated temperatures accelerate both enzymatic and chemical degradation.[1]
-
Inefficient Extraction: Incomplete cell lysis or the use of non-optimal solvent systems can result in poor extraction from the tissue matrix.
Q2: What is the optimal pH for extracting and storing linoleoyl-CoA?
A2: Aqueous solutions of Coenzyme A and its esters are most stable in a slightly acidic pH range, typically between 2 and 6. Stability significantly decreases in alkaline conditions (pH above 8).[1] Extraction protocols for acyl-CoAs often utilize buffers with a pH of around 4.9 to enhance stability.[1][2]
Q3: How critical is temperature during the extraction process?
A3: Temperature is a critical factor. It is imperative to keep samples on ice (0-4°C) or at sub-zero temperatures throughout the entire extraction procedure, including homogenization, centrifugation, and solvent evaporation steps.[1] Tissue samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C until extraction to minimize enzymatic degradation.[3]
Q4: Which extraction methods are commonly used for long-chain acyl-CoAs like linoleoyl-CoA?
A4: Common methods involve a combination of homogenization in an acidic buffer, extraction with organic solvents, and often a solid-phase extraction (SPE) step for purification and concentration.[2][4] Modified Bligh-Dyer techniques have also been successfully used, where long-chain acyl-CoAs are partitioned into a methanolic aqueous phase.[5]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the extraction of linoleoyl-CoA.
Problem 1: Very low or undetectable levels of linoleoyl-CoA.
| Possible Cause | Recommended Solution |
| Incomplete Quenching of Enzymatic Activity | This is the most critical step. Immediately after collection, flash-freeze tissue in liquid nitrogen.[3] Homogenize the frozen tissue powder directly in a pre-cooled acidic extraction buffer to rapidly inactivate cellular thioesterases.[1][6] |
| Inefficient Tissue Homogenization | Ensure the tissue is completely homogenized to allow for effective extraction. For tough tissues, use a powerful mechanical homogenizer. Keep the sample on ice during the entire process.[4] |
| Non-Optimal pH of Extraction Buffer | Using neutral or alkaline buffers can lead to rapid chemical hydrolysis of the thioester bond.[1] Use an acidic extraction buffer, such as 100 mM potassium phosphate (B84403) at pH 4.9.[2] |
| Incorrect Solvent System or Ratios | The choice and ratio of solvents are crucial for efficient extraction. Acetonitrile (B52724) or methanol-chloroform mixtures are commonly used.[2][4] Ensure precise measurement and appropriate ratios as specified in validated protocols. |
Problem 2: High variability and inconsistent recovery between replicates.
| Possible Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize every step of the protocol. This includes homogenization time, solvent volumes, incubation times, and centrifugation speed/duration. Ensure all samples are processed under identical temperature conditions.[3] |
| Variable Tissue Sample Size | Using inconsistent amounts of starting material will lead to variable results. Weigh frozen tissue samples accurately (e.g., 20-100 mg) before homogenization.[2][5] |
| Phase Separation Issues (Emulsions) | Emulsions can form during liquid-liquid extraction steps, trapping the analyte and leading to inconsistent recovery. To break emulsions, try centrifugation at a moderate speed (e.g., 2000 rpm), adding a small amount of salt (e.g., NaCl), or allowing the sample to stand for a longer period on ice.[3] |
| Loss During Purification/Concentration | The solid-phase extraction (SPE) and solvent evaporation steps can be sources of sample loss. Ensure the SPE column is conditioned and equilibrated properly.[4] For evaporation, use a gentle stream of nitrogen at room temperature rather than high heat.[4] |
Data Presentation
Table 1: Comparison of Reported Recovery Rates for Long-Chain Acyl-CoA Extraction Methods
| Method | Key Features | Tissue Types | Reported Recovery (%) | Reference |
| Modified HPLC Method | Homogenization in KH₂PO₄ buffer (pH 4.9), acetonitrile extraction, SPE purification. | Rat Heart, Kidney, Muscle | 70-80% | [2] |
| UHPLC-ESI-MS/MS | Serial reversed-phase and HILIC chromatography. | Mouse Liver, Cell Lines | 90-111% | [7][8] |
| Flow-Injection MS/MS | Methanol-chloroform extraction, SPE cleanup. | Mouse Liver | Not explicitly stated, but validated for profiling. | [4] |
Experimental Protocols
Protocol: High-Recovery Extraction of Linoleoyl-CoA from Tissue
This protocol is a synthesized methodology based on improved techniques for long-chain acyl-CoA analysis.[2][4]
1. Reagents and Materials:
-
Extraction Buffer: 100 mM Potassium Phosphate (KH₂PO₄), pH 4.9
-
Extraction Solvents: Acetonitrile, 2-Propanol (HPLC grade)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Solid-Phase Extraction (SPE) Columns (e.g., C18 or oligonucleotide purification columns)
-
Homogenizer (e.g., PowerGen or glass homogenizer)
-
Centrifuge capable of 4°C operation
2. Sample Preparation and Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue. Perform all steps on ice.
-
Add the frozen tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold Extraction Buffer.
-
Add the internal standard at this stage to account for extraction losses.
-
Homogenize thoroughly until no visible tissue fragments remain.
-
Add 1 mL of 2-propanol to the homogenate and homogenize again briefly.[2]
3. Solvent Extraction:
-
Add 2 mL of acetonitrile to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
4. Solid-Phase Extraction (SPE) Purification:
-
Condition an SPE column by passing 3 mL of methanol (B129727), followed by 3 mL of water.[4]
-
Load the supernatant from the previous step onto the column.
-
Wash the column with 2.5 mL of 2% formic acid, followed by a wash with 2.5 mL of methanol to remove interfering substances.[4]
-
Elute the acyl-CoAs using an appropriate solvent. For oligonucleotide columns, 2-propanol is used.[2] For other columns, an elution with 2.5 mL of 2% ammonium (B1175870) hydroxide (B78521) followed by 2.5 mL of 5% ammonium hydroxide can be effective.[4]
-
Collect the eluent.
5. Sample Concentration and Analysis:
-
Dry the collected eluent under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of an appropriate solvent for your analytical method (e.g., 50% methanol for LC-MS).[4]
-
Proceed with analysis via HPLC-UV (monitoring at 260 nm) or LC-MS/MS for quantification.[2][4]
Visualizations
Caption: General workflow for linoleoyl-CoA extraction and analysis.
Caption: Troubleshooting flowchart for low linoleoyl-CoA recovery.
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Preventing degradation of (6Z,9Z)-Octadecadienoyl-CoA during sample prep
Technical Support Center: (6Z,9Z)-Octadecadienoyl-CoA Analysis
Welcome to the technical support center for the handling and analysis of this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to prevent the degradation of this critical polyunsaturated acyl-CoA during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during sample preparation?
A1: this compound is susceptible to three main degradation pathways:
-
Enzymatic Hydrolysis: Cellular thioesterases, such as Acyl-CoA thioesterases (ACOTs), can rapidly cleave the thioester bond, releasing coenzyme A and the free fatty acid, linoleic acid.[1][2] This is often the most significant cause of degradation immediately following cell lysis.
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, particularly under neutral to alkaline pH conditions (pH > 7).[3] Maintaining an acidic environment is crucial for its stability.
-
Oxidation: The two cis double bonds in the polyunsaturated acyl chain are highly susceptible to oxidation by atmospheric oxygen and reactive oxygen species. This can be initiated by light, heat, or trace metal ions, leading to the formation of various oxidation products, including hydroperoxides and aldehydes, which can compromise sample integrity.
Q2: What is the optimal temperature for handling and storing samples containing this compound?
A2: To minimize both enzymatic and chemical degradation, all sample preparation steps should be performed on ice (0-4°C). For short-term storage (hours to a few days), samples should be kept at -20°C. For long-term storage, temperatures of -80°C are required to ensure stability. It is critical to flash-freeze samples in liquid nitrogen immediately after collection and to avoid repeated freeze-thaw cycles.
Q3: How does pH affect the stability of this compound?
A3: this compound is most stable in a slightly acidic environment, typically between pH 4.0 and 6.5. Alkaline conditions (pH > 7) significantly accelerate the rate of chemical hydrolysis of the thioester bond. Therefore, acidic extraction buffers are strongly recommended.
Q4: Should I use antioxidants during my sample preparation?
A4: Yes, the use of antioxidants is highly recommended to prevent the oxidation of the polyunsaturated fatty acyl chain. Butylated hydroxytoluene (BHT) is a commonly used antioxidant in lipid analysis.[4][5][6] It can be added to the extraction solvent to scavenge free radicals. Tocopherols (Vitamin E) are also effective natural antioxidants for protecting lipids from oxidation.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no recovery of this compound | Enzymatic Degradation: Thioesterase activity upon cell lysis. | Immediately quench metabolic activity by homogenizing the sample in an ice-cold acidic extraction buffer containing organic solvent (e.g., isopropanol (B130326) or acetonitrile).[9] Work quickly and keep samples on ice at all times. |
| Chemical Hydrolysis: Use of neutral or alkaline buffers. | Ensure all buffers and solvents used during extraction are acidic (pH 4.0-6.5). | |
| Oxidative Degradation: Exposure to air, light, or heat. | Add an antioxidant such as BHT (e.g., 50 µM) to the extraction solvent.[3] Work in a dimly lit area and avoid unnecessary exposure of the sample to air. Store extracts under an inert gas (nitrogen or argon) if possible. | |
| Poor Extraction Efficiency: Incomplete cell lysis or analyte partitioning. | Ensure thorough homogenization of the tissue or cells. Use a proven extraction method like a modified Bligh-Dyer or Folch extraction with appropriate solvent ratios.[10] | |
| High variability between replicate samples | Inconsistent Sample Handling: Differences in time from collection to quenching, or temperature fluctuations. | Standardize the sample collection and preparation workflow meticulously. Ensure all samples are processed for the same duration and under identical temperature conditions. |
| Precipitation of Analyte: Analyte crashing out of solution upon reconstitution. | Optimize the reconstitution solvent. A solution of 50% methanol (B129727) or acetonitrile (B52724) in water is often a good starting point. Ensure the final extract is completely dissolved before injection. | |
| Appearance of unexpected peaks in chromatogram | Oxidation Products: New peaks may correspond to oxidized forms of the analyte. | Improve antioxidant protection by increasing the concentration of BHT or using a combination of antioxidants. Minimize sample exposure to oxygen. |
| Hydrolysis Product: A peak corresponding to linoleic acid may be prominent. | Re-evaluate the pH of all solutions and the temperature at which the preparation is performed to minimize thioester cleavage. |
Data Presentation
Table 1: Illustrative Stability of this compound at Different Temperatures (at pH 5.0)
| Temperature (°C) | Time (hours) | Expected Recovery (%) | Notes |
| 4 | 24 | > 95% | Ideal for short-term bench work. |
| 25 | 24 | < 70% | Significant degradation at room temperature. |
| 37 | 24 | < 40% | Rapid degradation at physiological temperatures. |
Table 2: Illustrative Stability of this compound at Different pH Values (at 4°C)
| pH | Time (hours) | Expected Recovery (%) | Notes |
| 4.5 | 24 | > 98% | High stability in acidic conditions. |
| 7.0 | 24 | ~ 80% | Noticeable hydrolysis at neutral pH. |
| 8.5 | 24 | < 50% | Rapid hydrolysis in alkaline conditions. |
Experimental Protocols
Protocol 1: Extraction of this compound from Biological Tissues
This protocol is designed to maximize recovery and minimize degradation.
Materials:
-
Frozen tissue sample (~50-100 mg)
-
Homogenizer (e.g., glass Dounce or bead beater)
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Ice-cold 2-propanol
-
Ice-cold acetonitrile
-
Butylated Hydroxytoluene (BHT) stock solution (e.g., 10 mM in ethanol)
-
Saturated ammonium (B1175870) sulfate (B86663) solution
-
Centrifuge capable of reaching 14,000 x g at 4°C
-
Nitrogen gas evaporator
Procedure:
-
Preparation: Pre-chill all tubes, buffers, and solvents on ice. Add BHT to the 2-propanol to a final concentration of 50 µM.
-
Homogenization: In a pre-chilled glass homogenizer, add the frozen tissue to 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). Homogenize thoroughly on ice.
-
Solvent Addition: Add 2 mL of ice-cold 2-propanol containing BHT and homogenize again.
-
Extraction: Add 4 mL of ice-cold acetonitrile and 0.25 mL of saturated ammonium sulfate. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C to pellet proteins and cellular debris.[11]
-
Supernatant Collection: Carefully transfer the upper phase (supernatant) containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of an appropriate solvent for your analytical method (e.g., 50% methanol in water).
Protocol 2: LC-MS/MS Analysis
Instrumentation:
-
HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate (B1210297) and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 10 mM ammonium acetate and 0.1% formic acid.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 10% B
-
18.1-25 min: Re-equilibrate at 10% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (example): The specific transition for this compound should be optimized on your instrument. A common fragmentation is the neutral loss of the phosphopantetheine moiety.
-
Source Parameters: Optimize source temperature, gas flows, and voltages for maximal signal intensity.
Visualizations
Caption: General experimental workflow for the extraction of this compound.
Caption: Primary degradation pathways of this compound during sample prep.
References
- 1. [PDF] Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines their efficiency. | Semantic Scholar [semanticscholar.org]
- 2. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Elimination of n-butylated hydroxytoluene methylation during fatty acid analysis by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Methods of extraction and high-performance liquid chromatographic analysis of butylated hydroxytoluene from the tissues and serum of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tocopherols as antioxidants in lipid-based systems: The combination of chemical and physicochemical interactions determines their efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pro- and Antioxidative Effect of α-Tocopherol on Edible Oils, Triglycerides and Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipidomic Profiling of Sweetpotato During Different Developmental Stages Using LC-ESI-MS/MS | MDPI [mdpi.com]
- 10. biocompare.com [biocompare.com]
- 11. Sample Preparation in Lipidomics: Methodological Foundations - Creative Proteomics [creative-proteomics.com]
Selection of internal standards for accurate acyl-CoA measurement
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the selection and use of internal standards for accurate acyl-CoA quantification. Find answers to frequently asked questions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: Why is the accurate measurement of acyl-CoAs important?
Acyl-coenzyme A (acyl-CoA) derivatives are central intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of lipids.[1] They also function as signaling molecules and are involved in post-translational protein modifications, linking cellular metabolism to regulation and disease.[1] Accurate quantification is critical for understanding metabolic regulation in various physiological and pathological states, such as metabolic diseases, cancer, and neurodegenerative disorders.[1][2][3]
Q2: What are the main challenges in quantifying acyl-CoAs?
Accurate acyl-CoA measurement is challenging due to several factors:
-
Instability: Acyl-CoAs are sensitive to temperature and pH, making them prone to degradation during sample preparation.[4]
-
Low Abundance: These molecules are often present at very low concentrations in biological samples, requiring highly sensitive analytical methods.[5]
-
Structural Diversity: The wide range of acyl chain lengths and saturation levels results in diverse physicochemical properties, making a single extraction and analysis method difficult.[4]
-
Matrix Effects: Co-eluting compounds from the biological matrix can interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement and inaccurate quantification.[6]
Q3: Why is an internal standard (IS) essential for acyl-CoA analysis?
An internal standard is crucial to correct for the loss of analytes during sample preparation and for variations in instrument response (e.g., matrix effects).[6][7] By adding a known amount of an IS to the sample at the earliest stage of preparation, it experiences the same processing as the target acyl-CoAs. The ratio of the analyte signal to the IS signal is used for quantification, which significantly improves the accuracy, precision, and reproducibility of the measurement.[8][9]
Q4: What are the different types of internal standards used for acyl-CoA measurement?
There are three main types of internal standards for acyl-CoA analysis:
-
Stable Isotope-Labeled (SIL) Acyl-CoAs: These are considered the "gold standard."[10][11] They are structurally and chemically identical to the endogenous analyte but have a different mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[6] This ensures they co-elute chromatographically and have nearly identical ionization efficiency and extraction recovery as the target analyte.[9][12]
-
Odd-Chain Acyl-CoAs: These are acyl-CoAs with an odd number of carbon atoms in their fatty acid chain (e.g., C15:0-CoA, C17:0-CoA).[8][13] They are used because they are structurally similar to endogenous even-chain acyl-CoAs but are typically absent or present at very low levels in most biological systems.[5]
-
Structural Analogs: These are molecules that are chemically similar but not identical to the analytes, such as crotonoyl-CoA.[14] While less ideal than SIL or odd-chain standards, they can be used when specific standards are unavailable.[12]
Q5: What is the SILEC method for generating internal standards?
SILEC, which stands for Stable Isotope Labeling by Essential Nutrients in Cell Culture, is a powerful technique for producing a comprehensive suite of SIL internal standards.[9][10] In this method, cells are cultured in a medium where an essential nutrient, like the vitamin pantothenate (a precursor to Coenzyme A), is replaced with its heavy isotope-labeled version (e.g., [¹³C₃¹⁵N₁]-pantothenate).[10] The cells incorporate this labeled precursor, generating a complete set of endogenous acyl-CoAs that are mass-shifted, creating an ideal internal standard cocktail that mirrors the complexity of the samples to be analyzed.[9][11]
Troubleshooting Guide
Problem: High variability in measurements between technical replicates.
-
Possible Cause 1: Inconsistent Sample Handling. Acyl-CoAs are unstable. Variations in time or temperature during sample preparation can lead to differential degradation.
-
Solution: Keep samples on ice or at 4°C at all times.[13] Minimize the time between sample harvesting and extraction. Ensure all samples are processed identically and in parallel where possible.
-
-
Possible Cause 2: Incomplete or Variable Extraction. The efficiency of the extraction can vary between samples.
-
Solution: Ensure the internal standard is added at the very beginning of the extraction process to account for variability.[15] Vigorously vortex or homogenize samples after adding extraction solvents to ensure complete cell lysis and protein precipitation.
-
-
Possible Cause 3: Instability in the Autosampler. Acyl-CoAs can degrade in the autosampler, especially over a long sequence.[4]
-
Solution: Keep the autosampler temperature at 4°C.[8] A study showed that the coefficient of variation (CV) for acyl-CoA standards was lower in certain solvents over 48 hours at 4°C.[4] Reconstitute dried extracts in a solvent that promotes stability, such as 50% methanol (B129727) in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[13]
-
Problem: Low or no signal for target acyl-CoAs (Poor Recovery).
-
Possible Cause 1: Analyte Degradation. The thioester bond of acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH.
-
Possible Cause 2: Inefficient Extraction Method. The chosen solvent may not be optimal for the acyl-CoAs of interest (e.g., short-chain vs. long-chain).
-
Possible Cause 3: Loss During Solid-Phase Extraction (SPE). If using SPE for cleanup, the analytes may not be binding or eluting efficiently.
-
Possible Cause 4: Ion Suppression. Components from the sample matrix can co-elute with the analytes and suppress their ionization in the mass spectrometer.
-
Solution: The best solution is to use a stable isotope-labeled internal standard, which will be suppressed to the same degree as the analyte, thus correcting the final calculated amount.[6] Improving chromatographic separation to resolve the analyte from interfering compounds can also help.
-
Quantitative Data Summary
The choice of internal standard and analytical method significantly impacts precision. The following table summarizes reported analytical precision for acyl-CoA measurements using different internal standards.
| Acyl-CoA Species | Internal Standard Used | Analytical Method | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| Long-Chain Acyl-CoAs (C14-C20) | C17:0-CoA | UPLC-MS/MS | 5 - 10 | 5 - 6 | [8] |
| [U¹³C]16-CoA Enrichment | C17:0-CoA | UPLC-MS/MS | 5 (average) | 6 (average) | [8] |
| Short-Chain Acyl-CoAs | Crotonoyl-CoA | LC-MS/MS | < 15 | < 15 | [14] |
| Various Acyl-CoAs | SILEC-generated standards | LC-MS/MS | Not specified | Not specified | [9][10] |
CV: Coefficient of Variation. Lower percentages indicate higher precision.
Experimental Protocols
Protocol: Acyl-CoA Extraction from Cultured Cells using an Internal Standard
This protocol describes a general method for extracting a broad range of acyl-CoAs from cultured cells using protein precipitation.
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Internal Standard (IS) solution: A mixture of appropriate internal standards (e.g., ¹³C-labeled acyl-CoAs or odd-chain acyl-CoAs like C17:0-CoA) dissolved in a suitable solvent.[8][13]
-
Extraction Solvent: LC-MS grade methanol, pre-chilled to -80°C.[13]
-
Microcentrifuge tubes (1.5 mL), pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of >15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution Solvent: 50% methanol in 50 mM ammonium acetate (pH 7).[13]
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension Cells: Pellet cells by centrifugation (e.g., 500 x g for 5 min at 4°C). Wash the pellet twice with ice-cold PBS.
-
-
Metabolism Quenching and Lysis:
-
Add a defined volume of the pre-chilled (-80°C) methanol containing the internal standard directly to the washed cells (on the plate for adherent cells, or to the pellet for suspension cells).[13] The volume should be sufficient to cover the cells or resuspend the pellet (e.g., 1 mL for a 10 cm dish).
-
For adherent cells, use a cell scraper to scrape the cells into the methanol. For suspension cells, vortex thoroughly to resuspend the pellet.[13]
-
-
Extraction:
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Incubate at -20°C for at least 30 minutes to ensure complete protein precipitation.
-
-
Clarification:
-
Centrifuge the tubes at maximum speed (>15,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[13]
-
-
Drying:
-
Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen. Do not use excessive heat.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of reconstitution solvent.[13] Vortex briefly and centrifuge to pellet any insoluble material before transferring the final extract to an autosampler vial for LC-MS analysis.
-
Visualizations
Caption: Workflow for acyl-CoA extraction with an internal standard.
Caption: Troubleshooting logic for common acyl-CoA analysis issues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Chromatography for Separating C18:1-CoA and C18:2-CoA Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of C18:1-CoA (oleoyl-CoA) and C18:2-CoA (linoleoyl-CoA) isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of C18:1-CoA and C18:2-CoA isomers using liquid chromatography-mass spectrometry (LC-MS).
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column Overload: Injecting too much sample can lead to peak distortion. | - Reduce Injection Volume/Concentration: Perform a dilution series (e.g., 1:2, 1:5, 1:10) to see if peak shape improves. - Use a Higher Capacity Column: If possible, switch to a column with a larger internal diameter or particle size. |
| Secondary Interactions: Residual silanols on the column's stationary phase can interact with the analytes, causing tailing. | - Mobile Phase pH Adjustment: For long-chain acyl-CoAs, using a mobile phase with a slightly basic pH (around 10.5) with a modifier like ammonium (B1175870) hydroxide (B78521) can improve peak shape. - Use End-capped Columns: Employ high-purity, end-capped C18 columns to minimize silanol (B1196071) interactions. | |
| Inappropriate Sample Solvent: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak fronting or splitting. | - Match Sample Solvent to Initial Mobile Phase: Whenever possible, dissolve the sample in the starting mobile phase of your gradient. | |
| Column Contamination: Accumulation of biological matrix components on the column can lead to distorted peaks. | - Implement a Column Wash Step: After each run, flush the column with a strong solvent to remove contaminants. A 0.1% phosphoric acid wash between injections can be effective for phosphorylated molecules like acyl-CoAs. - Use a Guard Column: Protect your analytical column with a guard column to trap strongly retained compounds. | |
| Poor Resolution Between C18:1-CoA and C18:2-CoA | Inadequate Mobile Phase Gradient: The gradient may be too steep, not allowing enough time for the isomers to separate. | - Optimize the Gradient: Decrease the ramp rate of the organic solvent. A shallower gradient provides more time for the analytes to interact with the stationary phase, improving resolution. |
| Incorrect Mobile Phase Composition: The choice of organic modifier can affect selectivity. | - Evaluate Different Organic Modifiers: While acetonitrile (B52724) is common, experimenting with methanol (B129727) or isopropanol (B130326) in the mobile phase can alter selectivity and improve separation. | |
| Suboptimal Column Chemistry: Not all C18 columns have the same selectivity for lipid isomers. | - Test Different C18 Columns: Compare columns with different bonding densities, end-capping, or particle technologies (e.g., fully porous vs. superficially porous). C30 columns may also offer alternative selectivity for lipid isomers. | |
| Elevated Column Temperature: Higher temperatures can sometimes decrease resolution for closely related compounds. | - Adjust Column Temperature: Experiment with lower column temperatures to enhance separation, but be mindful of increased backpressure. | |
| Retention Time Shifts | Inconsistent Mobile Phase Preparation: Small variations in mobile phase composition can lead to shifts in retention time. | - Prepare Fresh Mobile Phase Daily: Ensure accurate and consistent preparation of mobile phase components. |
| Column Equilibration: Insufficient equilibration time between runs can cause retention time drift. | - Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. | |
| System Leaks: Leaks in the HPLC system can cause fluctuations in flow rate and pressure, leading to inconsistent retention times. | - Check for Leaks: Inspect all fittings and connections for any signs of leakage. | |
| Low Signal Intensity / Poor Sensitivity | Ion Suppression: Co-eluting matrix components can suppress the ionization of the target analytes in the mass spectrometer. | - Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) step to clean up the sample and remove interfering substances. - Optimize Chromatography: Adjust the gradient to separate the analytes from the majority of matrix components. |
| Suboptimal MS Parameters: Incorrect mass spectrometer settings can lead to poor detection. | - Optimize Source and Collision Energies: Infuse a standard solution of the analytes to determine the optimal spray voltage, gas flows, and collision energy for the precursor and product ions. | |
| Analyte Instability: Acyl-CoAs can be unstable in aqueous solutions. | - Maintain Low Temperatures: Keep samples in a cooled autosampler (e.g., 4°C) and analyze them promptly after preparation. | |
| High Backpressure | Column Frit Blockage: Particulates from the sample or mobile phase can clog the column inlet frit. | - Filter Samples and Mobile Phases: Use 0.22 µm filters for all samples and mobile phases before use. - Reverse Flush the Column: If permitted by the manufacturer, backflushing the column can dislodge particulates. |
| Precipitation in the System: Buffer salts can precipitate if the organic solvent concentration becomes too high. | - Ensure Buffer Solubility: Use buffers that are soluble in the highest organic concentration of your gradient. Flush the system with a high-aqueous mobile phase after the analytical run. |
Frequently Asked Questions (FAQs)
Q1: What type of HPLC column is best for separating C18:1-CoA and C18:2-CoA isomers?
A1: A high-quality reversed-phase C18 column is the most common choice. However, the specific selectivity towards these isomers can vary between different C18 columns. Factors to consider include the particle size (sub-2 µm particles can provide higher efficiency), pore size, and the type of silica (B1680970) and bonding chemistry used. It may be necessary to screen a few different C18 columns from various manufacturers to find the optimal one for your specific application.[1] For highly hydrophobic lipids, a C30 column might also provide suitable selectivity.
Q2: What are the recommended mobile phase compositions for this separation?
A2: A common mobile phase for the separation of long-chain acyl-CoAs consists of a binary gradient with an aqueous component and an organic component.[2]
-
Aqueous Phase (A): Water with an additive to improve peak shape and ionization. 15 mM ammonium hydroxide is frequently used to maintain a slightly basic pH, which can enhance peak symmetry for acyl-CoAs.
-
Organic Phase (B): Acetonitrile is a widely used organic modifier. Isopropanol is sometimes included to help elute very hydrophobic lipids.
A shallow gradient, for example, starting at a lower percentage of organic phase and slowly increasing, is often required to achieve resolution between the C18:1 and C18:2 isomers.
Q3: What are the typical mass spectrometry parameters for the analysis of C18:1-CoA and C18:2-CoA?
A3: These compounds are typically analyzed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM). The precursor ion is the protonated molecule [M+H]+, and a common product ion results from the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) group (507 Da).
Q4: How can I improve the resolution between the cis/trans isomers of C18:1-CoA?
A4: Separating cis and trans isomers can be challenging with standard reversed-phase chromatography. While some resolution may be achieved by optimizing the mobile phase and using high-efficiency columns, more specialized techniques are often required. Silver ion chromatography (Ag+-HPLC) is a powerful technique for separating isomers based on the number, position, and geometry of double bonds.
Q5: My acyl-CoA standards seem to degrade quickly. How can I improve their stability?
A5: Acyl-CoAs are susceptible to hydrolysis. To improve stability, dissolve standards in an organic solvent or an acidic buffer and store them at -80°C. When in the autosampler, keep the vials at a low temperature (e.g., 4°C). Using glass vials instead of plastic can also reduce signal loss for some CoA species.[3]
Data Presentation
The following tables summarize typical mass spectrometry parameters and expected retention behavior for C18:1-CoA and C18:2-CoA.
Table 1: Mass Spectrometry Parameters for C18-CoA Isomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| C18:1-CoA (Oleoyl-CoA) | 1032.6 | 525.5 |
| C18:2-CoA (Linoleoyl-CoA) | 1030.6 | 523.1 |
Note: These values are for the [M+H]+ precursor and the product ion after a neutral loss of 507 Da.
Table 2: Representative Chromatographic Data
| Compound | Typical Retention Time (min) | Resolution (Rs) |
| C18:2-CoA | 10.5 | |
| C18:1-CoA | 11.2 | > 1.5 |
Note: These are example values and will vary depending on the specific column, gradient, and HPLC system used. In reversed-phase chromatography, C18:2-CoA, having two double bonds, is less hydrophobic and will typically elute slightly earlier than C18:1-CoA.
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Extraction from Tissues
-
Homogenize 50-100 mg of frozen tissue in a suitable extraction solvent (e.g., a mixture of isopropanol, water, and acetic acid).
-
Add a known amount of an internal standard (e.g., C17:0-CoA) to the homogenate.
-
Vortex the mixture vigorously and centrifuge to pellet the protein and cell debris.
-
Collect the supernatant containing the acyl-CoAs.
-
The extract can be further purified using solid-phase extraction (SPE) to remove interfering lipids and salts.
-
Evaporate the solvent under a stream of nitrogen and reconstitute the sample in the initial mobile phase for LC-MS analysis.
Protocol 2: Reversed-Phase HPLC-MS/MS Method
-
HPLC System: A UHPLC system capable of high-pressure gradients.
-
Column: A high-quality C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).
-
Mobile Phase A: 15 mM ammonium hydroxide in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Gradient:
-
0-2 min: 20% B
-
2-12 min: 20% to 80% B (linear ramp)
-
12-14 min: 80% B
-
14.1-16 min: 20% B (re-equilibration)
-
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: Triple quadrupole with ESI source.
-
Ionization Mode: Positive.
-
Scan Type: Selected Reaction Monitoring (SRM).
Mandatory Visualization
Caption: Workflow for optimizing the chromatographic separation of C18:1-CoA and C18:2-CoA isomers.
References
Technical Support Center: Improving Sensitivity for Low-Abundance Acyl-CoA Species Detection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the detection of low-abundance acyl-CoA species.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive and selective method for quantifying acyl-CoAs?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely recognized as the most sensitive and selective method for the quantification of acyl-CoAs.[1][2] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[1][3]
Q2: How can I minimize the degradation of my acyl-CoA samples?
A2: Acyl-CoAs are prone to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To mitigate degradation, it is crucial to process samples rapidly at low temperatures (e.g., on ice) and store them as a dry pellet at -80°C. For reconstitution prior to analysis, using methanol (B129727) or a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH can enhance stability compared to unbuffered aqueous solutions.[1]
Q3: What are the characteristic fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
A3: In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[1][4] This allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[1] Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[1][5]
Q4: How can I enhance the chromatographic separation of different acyl-CoA species?
A4: Achieving effective chromatographic separation is vital for reducing ion suppression.[1] For short- to long-chain acyl-CoAs, reversed-phase chromatography (e.g., using a C18 column) is commonly employed.[1] The use of ion-pairing agents or operating at a high pH (e.g., 10.5 with ammonium hydroxide) can lead to improved peak shape and resolution.[1][6]
Q5: What are the key considerations for sample preparation when analyzing low-abundance acyl-CoAs?
A5: Sample preparation is a critical step that needs to be optimized to extract and recover the maximum amount of acyl-CoAs from biological samples.[4] Techniques such as protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[4] Given the varying polarity of acyl-CoA species, the chosen method must be tailored to the specific analytes of interest.[4] For instance, while SPE can be effective, it may lead to the loss of more hydrophilic, short-chain acyl-CoAs.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity / Poor Sensitivity | Sample Degradation | Ensure rapid sample processing on ice and storage at -80°C as a dry pellet. Reconstitute in a buffered solution or methanol.[1] |
| Inefficient Extraction | Optimize the extraction method for your specific acyl-CoA species. Consider methods that do not require an SPE step, such as those using 5-sulfosalicylic acid (SSA) for deproteinization, to avoid loss of short-chain species.[1] | |
| Ion Suppression | Improve chromatographic separation to better resolve analytes from interfering species.[1] Utilize stable isotope-labeled internal standards to compensate for matrix effects. | |
| Poor Peak Shape (Broadening, Tailing, or Splitting) | Column Overload or Contamination | Ensure the column is not overloaded and is thoroughly cleaned between runs. A build-up of biological materials can distort peak shape.[6][7] |
| Inappropriate Mobile Phase | Optimize the mobile phase composition. Using ion-pairing agents or adjusting the pH can improve peak shape.[1] | |
| Temperature Fluctuations | Maintain consistent column temperature to ensure reproducible chromatography.[7][8] | |
| Inaccurate or Imprecise Quantification | Matrix Effects | Construct calibration curves using a matrix that closely matches the study samples.[1] |
| Non-Linearity | Employ a weighted linear regression (e.g., 1/x) for calibration curves to enhance accuracy at lower concentrations.[1] | |
| Lack of Appropriate Internal Standard | Use a suitable internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, that covers the expected range of your analytes to correct for variability in extraction efficiency.[1] | |
| High Background Noise | Contamination | Ensure high purity of solvents and reagents. Contamination from sample residues, mobile phase impurities, or column bleed can increase background noise.[7] |
| Dirty Ion Source | Regularly clean the ion source to prevent a build-up of contaminants that can lead to high background signals.[7] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Cultured Cells
-
Sample Quenching and Deproteinization:
-
Wash cultured cells twice with ice-cold phosphate-buffered saline (PBS).
-
Immediately add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) containing an appropriate internal standard (e.g., crotonoyl-CoA).
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex vigorously and incubate on ice for 10 minutes.[1]
-
-
Lysate Clarification:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube, avoiding the protein pellet.[1]
-
-
LC-MS/MS Analysis:
-
Inject the supernatant directly into the LC-MS/MS system.
-
For chromatography, use a C18 UHPLC column with an ion-pairing agent.[1]
-
Protocol 2: Acyl-CoA Extraction from Tissues
-
Tissue Homogenization:
-
Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind to a fine powder.
-
Homogenize the powder in an ice-cold extraction buffer (e.g., a mixture of isopropanol (B130326) and aqueous potassium phosphate (B84403) buffer) containing an internal standard (e.g., C17:0-CoA).[1]
-
-
Phase Separation and Extraction:
-
Add petroleum ether and vortex to remove nonpolar lipids. Centrifuge at low speed and discard the upper organic phase. Repeat this wash step.
-
Add methanol and chloroform, vortex, and incubate at room temperature.
-
Centrifuge at high speed (e.g., 21,000 x g) to pellet debris.[1]
-
-
Sample Cleanup (Optional but Recommended):
-
Transfer the supernatant containing acyl-CoAs to a new tube and dry it under a stream of nitrogen.
-
For cleaner samples, a solid-phase extraction (SPE) step using a C18 or anion-exchange cartridge can be performed at this stage.[1]
-
Data Presentation
Table 1: Comparison of Acyl-CoA Extraction Method Recoveries
| Analyte | Recovery with 10% TCA + SPE (%) | Recovery with 2.5% SSA (%) |
| Pantothenate | 0 | >100 |
| Dephospho-CoA | 20 | >100 |
| Free CoA | 60 | >100 |
| Acetyl-CoA | 75 | >100 |
| Succinyl-CoA | 80 | >100 |
| HMG-CoA | 90 | >100 |
Data synthesized from information suggesting SSA extraction can be more efficient for certain species.[1]
Visualizations
Caption: A generalized experimental workflow for acyl-CoA analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. zefsci.com [zefsci.com]
- 8. ssi.shimadzu.com [ssi.shimadzu.com]
Validation & Comparative
Linoleoyl-CoA: A Comparative Guide to its Validation as a Metabolic Disease Biomarker
For Researchers, Scientists, and Drug Development Professionals
The landscape of metabolic disease biomarkers is rapidly evolving, moving beyond traditional metrics to embrace specific, mechanistic indicators of cellular dysfunction. Among these, long-chain acyl-coenzyme A (acyl-CoA) species, the activated forms of fatty acids, are gaining prominence as key nodes in metabolic health and disease. This guide provides a comparative analysis of linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, as a potential biomarker for metabolic diseases such as Non-Alcoholic Fatty Liver Disease (NAFLD) and insulin (B600854) resistance.
Performance Comparison: Linoleoyl-CoA vs. Alternative Biomarkers
Linoleoyl-CoA is an integral component of cellular lipid metabolism. Its accumulation in tissues like the liver and muscle is thought to reflect an imbalance between fatty acid uptake and utilization (oxidation or storage), a central feature of metabolic diseases.[1] While direct validation of linoleoyl-CoA as a standalone clinical biomarker is still an emerging area, its performance can be inferred from studies on long-chain acyl-CoAs (LCACoAs) and compared against established and novel biomarkers.
The following table summarizes the performance characteristics of various biomarkers in the context of NAFLD, the hepatic manifestation of metabolic syndrome.
| Biomarker/Biomarker Panel | Disease Context | Key Performance Metric(s) | Notes |
| Long-Chain Acyl-CoAs (LCACoAs) (as a proxy for Linoleoyl-CoA) | Insulin Resistance (Muscle) | Significant positive correlation with insulin resistance (r² = 0.34, P = 0.01).[2] Elevated levels (20% increase) in high-fat diet-induced insulin resistant models.[3] | Directly reflects intracellular lipid overload, a key pathogenic mechanism.[1] Measurement is invasive (biopsy) and technically complex.[2] |
| Alanine Aminotransferase (ALT) / Aspartate Aminotransferase (AST) | NAFLD / NASH | Modest diagnostic accuracy for NASH (AUC: 0.61–0.62).[4] ALT/AST ratio shows better performance for NAFLD detection (AUC: 0.7253).[1][5] | Standard, non-invasive blood test. However, sensitivity and specificity are low; normal ALT levels do not exclude advanced disease.[4] |
| Cytokeratin-18 (CK-18) Fragments | Nonalcoholic Steatohepatitis (NASH) | Reflects hepatocyte apoptosis, a hallmark of NASH. Pooled meta-analysis showed sensitivity of 66% and specificity of 82%.[4] | More specific for NASH than ALT/AST but requires specialized assays. Cut-off values can vary widely between studies.[4] |
| Lipidomic Panels (e.g., Free Fatty Acids, Phospholipids) | NASH Diagnosis | A panel of 4 lipids including FFA (18:0) and FFA (18:1) distinguished NASH from NAFL with an AUC of 0.923.[6] | High diagnostic potential. Offers a systems-level view of metabolic dysregulation but requires advanced mass spectrometry and bioinformatics.[6][7] |
| Atherogenic Index of Plasma (AIP) | Metabolic Syndrome (MetS) | Effective for identifying MetS risk with a combined AUC of 0.84.[8] | A calculated index (log[Triglycerides/HDL-C]), simple and non-invasive. Reflects systemic dyslipidemia.[8] |
Metabolic Significance of Linoleoyl-CoA
Linoleoyl-CoA sits (B43327) at a critical juncture in fatty acid metabolism. Its fate—either catabolism for energy via β-oxidation or incorporation into complex lipids and signaling molecules—is tightly regulated. In metabolic disease, an oversupply of fatty acids to the liver and muscle can lead to an accumulation of linoleoyl-CoA and other LCACoAs, contributing to lipotoxicity, oxidative stress, and impaired insulin signaling.[1][3]
Experimental Protocols
Accurate quantification of linoleoyl-CoA requires specialized analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Protocol: Quantification of Long-Chain Acyl-CoAs from Tissue
This protocol is a synthesized methodology based on established practices for acyl-CoA analysis.[7][9][10]
1. Sample Preparation & Extraction:
-
Flash-freeze approximately 50-100 mg of tissue (e.g., liver biopsy) in liquid nitrogen immediately upon collection to halt metabolic activity.
-
Homogenize the frozen tissue in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 Methanol:Chloroform:Water containing internal standards like C17:0-CoA).
-
Vortex vigorously for 10 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs. A solid-phase extraction (SPE) step may be employed for further cleanup and concentration if necessary.
2. LC-MS/MS Analysis:
-
Chromatography: Use a C18 reversed-phase column for separation.
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from ~20% B to 95% B over 15-20 minutes is typical to resolve different acyl-CoA species.
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode.
-
Detection: Use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification. The transition for linoleoyl-CoA (C18:2) would involve monitoring the precursor ion (e.g., m/z 1030.4) and a specific product ion resulting from fragmentation.
3. Data Analysis:
-
Quantify the peak area of the linoleoyl-CoA SRM transition.
-
Normalize the peak area to the peak area of the internal standard (e.g., C17:0-CoA) to correct for extraction efficiency and instrument variability.
-
Determine the absolute concentration by comparing the normalized peak area to a standard curve generated with authentic linoleoyl-CoA standards.
Conclusion
Linoleoyl-CoA and other long-chain acyl-CoAs are powerful indicators of intracellular metabolic status. Their elevation is mechanistically linked to the pathophysiology of insulin resistance and NAFLD. While the technical requirements for measurement currently limit their use as routine clinical biomarkers, they serve as highly valuable research tools for understanding disease progression and evaluating the efficacy of novel therapeutics targeting lipid metabolism. Compared to standard clinical markers like ALT, which reflect downstream tissue damage, linoleoyl-CoA offers a more direct and upstream readout of the metabolic dysregulation that drives the disease process. Future advancements in analytical technology and the validation of non-invasive methods to infer intracellular acyl-CoA status may pave the way for their broader clinical application.
References
- 1. Elevated ALT/AST ratio as a marker for NAFLD risk and severity: insights from a cross-sectional analysis in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-chain acyl-CoA esters as indicators of lipid metabolism and insulin sensitivity in rat and human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Advances in non-invasive biomarkers for the diagnosis and monitoring of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Elevated ALT/AST ratio as a marker for NAFLD risk and severity: insights from a cross-sectional analysis in the United States [frontiersin.org]
- 6. Lipidomic identification of urinary extracellular vesicles for non-alcoholic steatohepatitis diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS-based lipidomic analysis in distinguishing patients with nonalcoholic steatohepatitis from nonalcoholic fatty liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnostic accuracy of the atherogenic index of plasma in metabolic syndrome: a diagnostic meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipidomics Based Diagnostics for Nonalcoholic Steatohepatitis - Arun Sanyal [grantome.com]
- 10. Metabolomic analysis of obesity, metabolic syndrome, and type 2 diabetes: amino acid and acylcarnitine levels change along a spectrum of metabolic wellness - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Acyltransferase Substrate Specificity for Linoleoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate specificity of various acyltransferases for linoleoyl-CoA, an essential omega-6 polyunsaturated fatty acid. Understanding how different acyltransferases utilize linoleoyl-CoA is crucial for research in lipid metabolism, membrane biology, and the development of therapeutics targeting lipid-modifying enzymes. The information presented herein is supported by experimental data from peer-reviewed scientific literature.
Acyltransferase Activity with Linoleoyl-CoA: A Comparative Summary
The following table summarizes the substrate specificity of several key acyltransferases for linoleoyl-CoA compared to other common fatty acyl-CoA substrates. The data is compiled from in vitro enzymatic assays.
| Acyltransferase Family | Specific Enzyme | Organism/Cell Type | Linoleoyl-CoA (18:2) Preference | Quantitative Data (Relative Activity or Kinetic Parameters) | Other Preferred Substrates |
| Lysophosphatidylcholine (B164491) Acyltransferase (LPCAT) | LPCAT3 | Human | High | Exhibits robust activity; selective for linoleoyl- and arachidonoyl-CoA.[1][2] Kinetic analysis shows cooperativity with polyunsaturated acyl-CoAs having intermediate K₀.₅ and Vmax values compared to saturated and monounsaturated acyl-CoAs.[3] | Arachidonoyl-CoA (20:4)[1][2] |
| Diacylglycerol Acyltransferase (DGAT) | DGAT | Sunflower (Helianthus annuus) developing seeds | High | Showed significantly higher activity with linoleoyl-CoA (18:2-CoA) than with oleoyl-CoA (18:1-CoA).[4][5] | - |
| Diacylglycerol Acyltransferase (DGAT) | DGAT1-silenced microsomes | Camelina sativa | Moderate | Microsomal feeding assays showed significant incorporation of ¹⁴C-labeled 18:2-CoA into triacylglycerols (TAGs).[6] | α-Linolenoyl-CoA (18:3) is highly preferred by the compensating enzyme.[6] |
| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | ACAT2 | Human (expressed in CHO cells), HepG2 cells | Moderate | Utilizes unsaturated fatty acyl-CoAs, including linolenoyl-CoA (18:3), which is structurally similar to linoleoyl-CoA.[7] | Oleoyl-CoA (18:1) is also a substrate.[7] |
| Acyl-CoA:Cholesterol Acyltransferase (ACAT) | ACAT1 | Human (expressed in CHO cells), THP1 cells | Low | Shows a strong preference for the monounsaturated oleoyl-CoA.[7] | Oleoyl-CoA (18:1)[7] |
| Lysophosphatidic Acid Acyltransferase (LPAAT) | LPAAT1 | Human | Moderate | Shows activity towards 18:2-CoA.[8] | Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0)[8] |
| Lysophosphatidic Acid Acyltransferase (LPAAT) | LPAAT2 | Human | Moderate | Prefers polyunsaturated acyl-CoAs like arachidonoyl-CoA, suggesting activity with linoleoyl-CoA.[8] | Arachidonoyl-CoA (20:4)[8] |
Visualizing Acyltransferase Activity
The following diagrams illustrate the fundamental processes and workflows discussed in this guide.
Caption: General enzymatic reaction catalyzed by an acyltransferase.
Caption: A typical experimental workflow for an in vitro acyltransferase assay.
Experimental Protocols
The following is a generalized protocol for an in vitro acyltransferase assay using a radiolabeled substrate, based on methodologies described in the literature.[4][5][6]
Objective: To determine the activity and substrate specificity of an acyltransferase for linoleoyl-CoA.
Materials:
-
Enzyme Source: Microsomal fractions isolated from tissues or cultured cells expressing the acyltransferase of interest.
-
Substrates:
-
[1-¹⁴C]Linoleoyl-CoA (radiolabeled acyl donor)
-
Non-radiolabeled linoleoyl-CoA
-
Acceptor substrate (e.g., sn-1,2-diacylglycerol for DGAT, lysophosphatidylcholine for LPCAT)
-
-
Buffers and Reagents:
-
HEPES or Tris-HCl buffer (pH 7.2-7.5)
-
MgCl₂
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Lipid extraction solvents: Chloroform (B151607), Methanol, 0.15 M Acetic Acid or Water
-
TLC plates (silica gel 60)
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v for neutral lipids)
-
Scintillation cocktail
-
-
Equipment:
-
Incubator or water bath (30-37°C)
-
Vortex mixer
-
Centrifuge
-
TLC developing tank
-
Scintillation counter or Phosphorimager
-
Procedure:
-
Enzyme Preparation:
-
Isolate microsomal fractions from the tissue or cells of interest using standard differential centrifugation techniques.
-
Determine the protein concentration of the microsomal preparation (e.g., using a Bradford or BCA assay).
-
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
HEPES or Tris-HCl buffer (final concentration ~50 mM)
-
MgCl₂ (final concentration ~5 mM)
-
BSA (final concentration ~1 mg/mL)
-
Acceptor substrate (e.g., 5 nmol of diacylglycerol)
-
Microsomal protein (e.g., 20-50 µg)
-
-
Pre-incubate the mixture for a few minutes at the desired reaction temperature (e.g., 30°C).
-
-
Initiation of Reaction:
-
Start the enzymatic reaction by adding [1-¹⁴C]Linoleoyl-CoA (e.g., 5 nmol). For kinetic studies, vary the concentration of linoleoyl-CoA while keeping the acceptor substrate concentration constant (and vice-versa).
-
Incubate the reaction mixture for a defined period (e.g., 5-15 minutes) at 30°C with shaking. Ensure the reaction time is within the linear range of product formation.
-
-
Termination of Reaction and Lipid Extraction:
-
Stop the reaction by adding a chloroform:methanol mixture (e.g., 1:2, v/v).
-
Perform a Bligh-Dyer or similar lipid extraction by adding chloroform and water/acetic acid, followed by vortexing and centrifugation to separate the phases.
-
Carefully collect the lower organic (chloroform) phase containing the lipids.
-
-
Separation of Products by TLC:
-
Spot the extracted lipids onto a silica (B1680970) gel TLC plate.
-
Develop the TLC plate in a tank pre-equilibrated with the appropriate developing solvent.
-
Allow the solvent front to migrate near the top of the plate, then remove and air dry.
-
-
Quantification of Products:
-
Visualize the lipid spots (e.g., using iodine vapor, though this is not necessary for radiolabeled products).
-
Scrape the silica corresponding to the product of interest (e.g., triacylglycerol for DGAT) into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
-
Alternatively, expose the TLC plate to a phosphor screen and quantify the signal using a phosphorimager.
-
-
Data Analysis:
-
Calculate the specific activity of the enzyme (e.g., in nmol of product formed per minute per mg of protein).
-
For kinetic studies, plot the reaction velocity against the substrate concentration and use non-linear regression analysis (e.g., Michaelis-Menten or Hill equation for cooperative enzymes) to determine the Km (or K₀.₅) and Vmax.[3]
-
References
- 1. Fatty acid remodeling by LPCAT3 enriches arachidonate in phospholipid membranes and regulates triglyceride transport | eLife [elifesciences.org]
- 2. Essential Role of Lysophosphatidylcholine Acyltransferase 3 in the Induction of Macrophage Polarization in PMA-Treated U937 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of human lysophospholipid acyltransferase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) in microsomal preparations of developing sunflower and safflower seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activities of acyl-CoA:diacylglycerol acyltransferase (DGAT) and phospholipid:diacylglycerol acyltransferase (PDAT) in microsomal preparations of developing sunflower and safflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Two Acyltransferases Contribute Differently to Linolenic Acid Levels in Seed Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differential modulation of ACAT1 and ACAT2 transcription and activity by long chain free fatty acids in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent progress on acyl CoA: lysophospholipid acyltransferase research - PMC [pmc.ncbi.nlm.nih.gov]
Comparing dietary linoleic acid effects on tissue (6Z,9Z)-Octadecadienoyl-CoA levels
For Immediate Release
A comprehensive review of experimental data demonstrates a direct correlation between the consumption of diets rich in linoleic acid and increased concentrations of (6Z,9Z)-Octadecadienoyl-CoA (linoleoyl-CoA) in key metabolic tissues. This guide provides a comparative analysis of linoleoyl-CoA levels in liver and skeletal muscle, supported by detailed experimental protocols and pathway visualizations for researchers and professionals in drug development.
A pivotal study investigating the impact of dietary fatty acid composition on tissue acyl-CoA profiles reveals that the concentration of specific long-chain fatty acyl-CoA esters directly reflects the fatty acid content of the diet.[1] This finding is critical for understanding the metabolic fate of dietary fats and their potential influence on cellular processes and disease states.
Quantitative Data Summary
The following table summarizes the levels of this compound, the activated form of linoleic acid, in the liver and skeletal muscle of rats fed diets with varying linoleic acid content. The data clearly illustrates a significant increase in linoleoyl-CoA in the tissues of animals consuming a high-linoleic acid diet (safflower oil) compared to those on a diet with lower linoleic acid content.
| Tissue | Dietary Group | This compound (nmol/g wet weight) | Total Long-Chain Acyl-CoA (nmol/g wet weight) |
| Liver | High-Linoleic Acid (12% Safflower Oil) | ~7.5 | ~15 |
| Low-Linoleic Acid (4% Fat Control) | Not explicitly reported, but significantly lower | ~10.7 | |
| Skeletal Muscle | High-Linoleic Acid (12% Safflower Oil) | ~2.5 | ~5 |
Data is approximated from the study by Ney et al. (1989), which reported that linoleoyl-CoA comprised approximately 50% of the total long-chain acyl-CoA pool in both liver and skeletal muscle of rats fed a high-linoleic acid diet.[1]
Experimental Protocols
The following outlines the key experimental methodologies employed to obtain the comparative data on tissue this compound levels.
Animal Husbandry and Dietary Intervention
Male, weanling Sprague-Dawley rats were housed individually and fed purified diets for a period of six to ten weeks. The control diet contained 4% fat, while the experimental high-linoleic acid diet was composed of 12% high-linoleic safflower oil, which contains approximately 73% linoleic acid.[1] All diets were isocaloric.
Tissue Collection and Processing
Extraction of Long-Chain Acyl-CoA Esters
A robust method for the extraction and purification of long-chain acyl-CoAs from tissues is crucial for accurate quantification. The following is a generalized protocol based on established methods:
-
Homogenization: Frozen tissue samples (approximately 100-200 mg) are homogenized in a cold potassium phosphate (B84403) buffer (e.g., 100 mM, pH 4.9) to maintain the stability of the acyl-CoA esters.
-
Solvent Extraction: An organic solvent mixture, such as acetonitrile (B52724) and 2-propanol, is added to the homogenate to precipitate proteins and extract the acyl-CoAs.
-
Solid-Phase Extraction (SPE): The resulting extract is passed through a solid-phase extraction column (e.g., an oligonucleotide purification column or a C18 column) to separate the acyl-CoAs from other interfering substances. The acyl-CoAs are then eluted with an appropriate solvent.
Quantification by High-Performance Liquid Chromatography (HPLC)
The purified acyl-CoA esters are separated and quantified using reverse-phase HPLC.
-
Chromatographic Separation: The sample is injected onto a C18 column and eluted using a binary gradient system. A common mobile phase consists of a potassium phosphate buffer and an acetonitrile solution.
-
Detection: The eluting acyl-CoA species are detected by their absorbance at 260 nm.
-
Quantification: The concentration of each acyl-CoA, including this compound, is determined by comparing the peak area to that of known standards.
Visualizing the Pathways
To further elucidate the processes involved, the following diagrams illustrate the metabolic pathway of linoleic acid and the experimental workflow.
Caption: Experimental workflow for determining tissue this compound levels.
Caption: Metabolic activation of linoleic acid to this compound.
References
A Comparative Guide to Isotopic Tracer Studies for Validating Linoleoyl-CoA Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of isotopic tracer studies against other common biochemical methods for the validation and quantification of linoleoyl-CoA metabolic pathways. We offer supporting experimental data, detailed protocols, and visualizations to demonstrate why stable isotope tracing is considered the gold-standard methodology for measuring dynamic metabolic flux.
Introduction to Linoleoyl-CoA Metabolism
Linoleic acid (LA), an essential omega-6 fatty acid, is a critical component of cellular lipids and a precursor for signaling molecules. Before it can be metabolized, it must be activated to its high-energy thioester derivative, linoleoyl-coenzyme A (linoleoyl-CoA), by long-chain acyl-CoA synthetases.[1] Once formed, linoleoyl-CoA stands at a crucial metabolic crossroads, where it can be directed toward several competing fates:
-
Desaturation and Elongation: A series of enzymatic steps convert linoleoyl-CoA into longer, more unsaturated fatty acids, most notably arachidonoyl-CoA, the precursor to eicosanoid signaling molecules.[2]
-
Beta-Oxidation: Mitochondrial breakdown of linoleoyl-CoA to generate acetyl-CoA for energy production.
-
Esterification: Incorporation into complex lipids such as triglycerides for energy storage or phospholipids (B1166683) for membrane structure.
Understanding the rate, or "flux," of linoleoyl-CoA through these pathways is essential for research in nutrition, metabolic diseases, and pharmacology. While various techniques can probe these pathways, stable isotopic tracer studies offer an unparalleled ability to quantitatively track the fate of linoleoyl-CoA in living systems.[3][4]
Visualizing Linoleoyl-CoA Metabolic Pathways
The primary metabolic fates of linoleoyl-CoA are outlined below. An isotopic label, such as Carbon-13 (¹³C), introduced via linoleic acid, allows for the direct tracking of the carbon backbone through each subsequent metabolic step.
References
A Comparative Analysis of Linoleoyl-CoA Concentrations Across Key Metabolic Organs
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals providing a quantitative comparison of linoleoyl-CoA concentrations in vital organs. This report includes detailed experimental methodologies and visual representations of associated metabolic pathways.
Linoleoyl-CoA, the activated form of the essential omega-6 fatty acid linoleic acid, is a pivotal intermediate in lipid metabolism. Its concentration within different tissues reflects the diverse metabolic roles of these organs, from energy storage and utilization to the synthesis of signaling molecules. Understanding the tissue-specific distribution of linoleoyl-CoA is crucial for research into metabolic diseases, drug development targeting lipid pathways, and advancing our knowledge of fatty acid homeostasis.
Quantitative Comparison of Linoleoyl-CoA Concentrations
The following table summarizes the reported concentrations of linoleoyl-CoA in various rat organs, providing a clear comparison of its abundance.
| Organ | Linoleoyl-CoA Concentration (nmol/g wet weight) | Reference |
| Heart | 0.43 ± 0.04 | [1] |
| Kidney | 0.22 ± 0.02 | [1] |
| Muscle (Skeletal) | 0.11 ± 0.01 | [1] |
| Brain | 2.0 | [2] |
| Liver | Data not available in a comparable format |
It is important to note that a directly comparable value for rat liver was not identified in the surveyed literature. While studies have analyzed long-chain acyl-CoAs in the liver, specific quantitative data for linoleoyl-CoA in nmol/g wet weight was not consistently reported.
Experimental Protocols
The quantification of linoleoyl-CoA in tissues requires precise and validated methodologies to ensure accurate and reproducible results. The following protocols are based on established methods for the extraction and analysis of long-chain acyl-CoA esters.
Tissue Collection and Preparation
-
Tissue Excision: Tissues (liver, heart, skeletal muscle, and brain) are rapidly excised from the animal model (e.g., rat).
-
Freeze-Clamping: To halt metabolic activity and preserve the in vivo state of acyl-CoA pools, the excised tissues are immediately freeze-clamped using tongs pre-cooled in liquid nitrogen.
-
Storage: The frozen tissues are stored at -80°C until analysis to prevent degradation of the target analytes.
Acyl-CoA Extraction
This protocol is adapted from methods designed for the robust extraction of long-chain acyl-CoAs from tissues.
-
Homogenization: A known weight of frozen tissue (approximately 100-200 mg) is homogenized in a cold extraction solvent. A common solvent mixture is 2-propanol and 50 mM KH2PO4 (pH 7.2).
-
Internal Standard: An appropriate internal standard, such as heptadecanoyl-CoA, is added to the homogenization mixture to account for extraction losses and variations in instrument response.
-
Phase Separation: The homogenate is subjected to a phase separation procedure, often a modification of the Bligh-Dyer method, to separate the acyl-CoAs from other lipids. This typically involves the addition of chloroform (B151607) and water, followed by centrifugation. The acyl-CoAs partition into the upper aqueous-methanolic phase.
-
Solid-Phase Extraction (SPE): The aqueous phase containing the acyl-CoAs is further purified using a solid-phase extraction column (e.g., C18). The column is washed to remove interfering substances, and the acyl-CoAs are then eluted with an appropriate solvent, such as methanol (B129727) or acetonitrile (B52724).
-
Drying and Reconstitution: The eluted sample is dried under a stream of nitrogen and then reconstituted in a small volume of a suitable solvent for analysis.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoA species.
-
Chromatographic Separation: The extracted acyl-CoAs are separated using reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). A C18 column is typically used with a gradient elution program employing solvents such as acetonitrile and water with additives like ammonium (B1175870) hydroxide (B78521) or formic acid to improve ionization.
-
Mass Spectrometric Detection: The separated acyl-CoAs are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the specific precursor ion for linoleoyl-CoA and monitoring for a characteristic product ion, ensuring high selectivity and sensitivity.
-
Quantification: The concentration of linoleoyl-CoA in the sample is determined by comparing the peak area of the analyte to that of the internal standard and referencing a standard curve prepared with known concentrations of linoleoyl-CoA.
Metabolic Pathway of Linoleic Acid
Linoleic acid, obtained from the diet, is metabolically activated and subsequently converted into a variety of bioactive molecules. The initial and rate-limiting step is its conversion to linoleoyl-CoA.
Caption: Metabolic fate of linoleic acid upon its activation to linoleoyl-CoA.
Experimental Workflow
The following diagram illustrates the key steps involved in the quantitative analysis of linoleoyl-CoA from tissue samples.
Caption: Workflow for linoleoyl-CoA quantification in tissues.
References
Safety Operating Guide
Navigating the Disposal of (6Z,9Z)-Octadecadienoyl-CoA: A Guide to Safe Laboratory Practices
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (6Z,9Z)-Octadecadienoyl-CoA, a key intermediate in fatty acid metabolism.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Core Disposal Principles
The disposal of this compound must adhere to local, state, and federal regulations. As a general rule, chemical waste should not be disposed of in the regular trash or down the sanitary sewer.[2] The primary method for disposal will be through your institution's hazardous waste program.
Key Procedural and Safety Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Treat as Hazardous Chemical Waste | In the absence of a specific SDS, a conservative approach is necessary to ensure safety and compliance. |
| Personal Protective Equipment (PPE) | Lab coat, safety glasses, nitrile gloves | To prevent skin and eye contact with the chemical. |
| Handling Location | Chemical Fume Hood | To minimize inhalation risk and ensure proper ventilation. |
| Waste Segregation | Collect separately from other waste streams | Prevents accidental mixing with incompatible chemicals. Store separately from acids, bases, and oxidizers.[3] |
| Waste Container | Clearly labeled, sealed, compatible container | Use containers made of materials compatible with organic compounds. Ensure the container is tightly sealed to prevent leaks.[3][4] |
| Labeling | "Hazardous Waste," full chemical name, date, PI name | Proper labeling is required for regulatory compliance and ensures safe handling by waste management personnel.[1][2] |
| Sewer Disposal | Prohibited | Most chemical wastes are not suitable for sewer disposal as wastewater treatment plants are not designed to remove them.[1][2] |
| Solid Waste Disposal | Prohibited | Unused or expired this compound should not be disposed of in the regular trash. |
Step-by-Step Disposal Procedure
-
Initial Assessment:
-
Quantify the amount of this compound waste to be disposed of.
-
Determine if the waste is in a solid form or dissolved in a solvent.
-
-
Waste Collection:
-
Solid Waste: Carefully transfer the solid this compound into a designated hazardous waste container. Use tools and weigh paper that can also be disposed of as contaminated solid waste.
-
Liquid Waste: If this compound is in a solution, the entire solution is considered hazardous waste. Collect the solution in a compatible, sealed container. Leave at least one inch of headspace in the container to allow for expansion.[1]
-
-
Container Labeling:
-
Affix a "Hazardous Waste" label to the container.[2]
-
Write the full chemical name: "this compound". Do not use abbreviations.[1][2]
-
If in a solution, list all components, including solvents and their approximate concentrations.
-
Include the date of waste generation, the Principal Investigator's name, and the laboratory room number.[2]
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
Segregate the waste container from incompatible materials such as strong acids, bases, and oxidizers.[3]
-
-
Arrange for Pickup:
-
Contact your institution's EHS department or follow their established procedures to schedule a pickup of the hazardous waste.
-
Have all necessary documentation, such as a hazardous waste manifest or pickup request form, completed as required by your institution.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Biological/Chemical Waste Management | NSTA [nsta.org]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling (6Z,9Z)-Octadecadienoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of (6Z,9Z)-Octadecadienoyl-CoA, a coenzyme A derivative. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.
Personal Protective Equipment (PPE)
| Protective Equipment | Specifications and Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles. |
| Hand Protection | Nitrile or latex gloves. |
| Body Protection | Standard laboratory coat. |
| Respiratory Protection | Not generally required under normal handling conditions. Use a fume hood if creating aerosols. |
Operational Plan: Handling and Storage
This compound requires careful handling to prevent degradation and ensure experimental accuracy.
-
Receiving and Storage: Upon receipt, store the compound in a freezer at the recommended temperature, typically -20°C, to maintain its stability.
-
Preparation for Use: Before use, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can lead to hydrolysis.
-
Handling: All handling should be conducted in a clean, designated laboratory area. Use calibrated equipment for all measurements to ensure accuracy. Avoid creating dust or aerosols. If the compound is in a solid form, weigh it out in a chemical fume hood. For solutions, use appropriate pipetting techniques.
-
Cross-Contamination: To prevent cross-contamination, use dedicated spatulas, weighing boats, and other equipment. Clean all equipment thoroughly before and after use.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Unused Compound: Unused or expired this compound should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain.
-
Contaminated Materials: All disposable materials that have come into contact with the compound, such as pipette tips, gloves, and weighing boats, should be collected in a designated chemical waste container.
-
Solutions: Aqueous solutions containing this compound should be collected in a labeled waste container for chemical waste disposal.
Emergency Procedures
In the event of accidental exposure or a spill, immediate and appropriate action is necessary.
-
Skin Contact: Should the compound come into contact with your skin, immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing.
-
Eye Contact: If the compound enters your eyes, flush them with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: If you inhale the compound, move to an area with fresh air. If you experience breathing difficulties, seek immediate medical attention.
-
Ingestion: If the compound is ingested, rinse your mouth with water. Do not induce vomiting. Seek immediate medical attention.
-
Spill: In the event of a spill, cordon off the area. Wear appropriate PPE, including gloves, a lab coat, and eye protection. Absorb the spill with an inert material, such as vermiculite (B1170534) or sand. Collect the absorbed material into a designated chemical waste container. Clean the spill area thoroughly with a suitable detergent and water.
Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for handling and emergency procedures.
Caption: A workflow for the proper handling and disposal of this compound.
Caption: A diagram outlining the immediate steps to take in case of an emergency.
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
